VCP171
描述
Structure
3D Structure
属性
IUPAC Name |
[2-amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NOS/c19-18(20,21)13-8-4-7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-1-3-6-11/h1-10H,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHLVOBHWXLIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(SC=C2C3=CC(=CC=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VCP171: A Positive Allosteric Modulator of the Adenosine A1 Receptor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VCP171, a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). This compound has demonstrated significant potential in preclinical models, particularly in the context of neuropathic pain, by enhancing the effects of the endogenous ligand adenosine. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Concepts of this compound Action
This compound is a 2-amino-4-(3-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone that acts as a PAM at the A1R.[1] This means it binds to a site on the receptor distinct from the orthosteric site where endogenous agonists like adenosine bind.[1] By doing so, it potentiates the receptor's response to the orthosteric agonist. In the absence of an orthosteric agonist, this compound can also act as a partial allosteric agonist, capable of inhibiting cAMP activity on its own.[2] Its ability to selectively modulate A1R activity has made it a valuable tool for studying the therapeutic potential of this receptor in conditions such as neuropathic pain.[3][4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound's interaction with the A1 receptor.
Table 1: Binding Affinity and Cooperativity of this compound
| Parameter | Value | Species/Cell Line | Orthosteric Ligand | Reference |
| pKB | 5.65 | Not Specified | NECA | [2] |
| Binding Cooperativity (α) | 0.68 | Not Specified | NECA | [2] |
| Enhancement of Agonist Binding | 1, 10, and 30 µM concentrations enhanced binding | Human and Rat A1Rs in HEK293T cells | Various orthosteric agonists | [1][5] |
Table 2: Functional Activity of this compound
| Assay | Effect | Concentration | Model System | Reference |
| cAMP Inhibition | Acts as a partial agonist | Not Specified | Not Specified | [2] |
| AMPA Receptor-Mediated eEPSC Inhibition | 13 ± 2% reduction in sham animals | 10 µM | Lamina I neurons from sham control rats | [3][4] |
| AMPA Receptor-Mediated eEPSC Inhibition | 24 ± 4% reduction in nerve-injured animals | 10 µM | Lamina I neurons from nerve-injured rats | [3][4] |
| β-arrestin 2 Recruitment | 10-19% increase in NECA-induced recruitment | In the presence of 0.1-100 nM NECA | A1AR NanoBit®-βarr2 HEK 293 cells | [6] |
Signaling Pathway and Mechanism of Action
This compound enhances the signaling cascade initiated by the binding of an orthosteric agonist to the A1 receptor, which is a Gi/o protein-coupled receptor. The diagram below illustrates this modulated signaling pathway.
References
VCP171: A Technical Guide to its Role in Modulating Adenosine Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
VCP171 is a novel small molecule that acts as a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3][4] As a PAM, this compound enhances the binding and signaling of the endogenous agonist, adenosine, at the A1R. This mechanism of action offers a promising therapeutic strategy for conditions where potentiation of adenosine signaling is beneficial, such as neuropathic pain, without the side effects associated with direct A1R agonists.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, impact on signaling pathways, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound binds to an allosteric site on the adenosine A1 receptor, which is topographically distinct from the orthosteric site where adenosine binds. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of orthosteric agonists like adenosine.[1][2] In the absence of an orthosteric agonist, this compound can act as a partial agonist, leading to a baseline level of A1R activation.[1][2][3][4] The primary downstream effect of this compound-mediated A1R potentiation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3][4] This modulation of the cAMP pathway is central to the therapeutic effects of this compound.
Adenosine A1 Receptor Signaling Pathway Modulation by this compound
The canonical signaling pathway for the adenosine A1 receptor involves its coupling to inhibitory G proteins (Gi/o). This compound enhances this signaling cascade.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity at the adenosine A1 receptor.
Table 1: Binding Affinity and Cooperativity
| Parameter | Value | Species | Assay | Reference |
| pKB | 5.65 | Not Specified | Radioligand Binding | [1][2][3][4] |
| Binding Cooperativity with NECA | 0.68 | Not Specified | Radioligand Binding | [1][2][3][4] |
Table 2: Functional Activity
| Parameter | Effect | Concentration | Cell/Tissue Type | Assay | Reference |
| cAMP Activity | Inhibition | Not Specified | Not Specified | cAMP Assay | [1][2][3][4] |
| AMPA Receptor-mediated eEPSC Amplitude | Inhibition | 10 µM | Rat Lamina I and II neurons | Electrophysiology | [1][2][3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity and cooperativity of this compound.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human adenosine A1 receptor (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.
-
Binding Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled A1R antagonist (e.g., [3H]DPCPX) and varying concentrations of this compound. To determine cooperativity, a fixed concentration of an A1R agonist (e.g., NECA) is also included.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted, and the data are analyzed using non-linear regression to determine the IC50 value of this compound. The pKB and cooperativity factor (α) are then calculated.
cAMP Accumulation Assay
This protocol outlines a general method for assessing the functional effect of this compound on A1R signaling.
Methodology:
-
Cell Culture: Cells expressing the adenosine A1 receptor are cultured to an appropriate density in multi-well plates.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are then stimulated with forskolin (to activate adenylyl cyclase and induce cAMP production) in the presence and absence of an A1R agonist (e.g., adenosine) and varying concentrations of this compound.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration-response curves are plotted to determine the potency (EC50) and efficacy of this compound in modulating the agonist-induced inhibition of cAMP production.
Electrophysiology (Whole-Cell Patch Clamp)
This protocol describes a general approach to measure the effect of this compound on neuronal excitability.
Methodology:
-
Tissue Preparation: Transverse spinal cord slices are prepared from a rat model of neuropathic pain.
-
Neuron Identification: Lamina I and II neurons are visually identified for recording.
-
Whole-Cell Recording: Whole-cell patch-clamp recordings are established to measure synaptic currents.
-
Stimulation: A stimulating electrode is used to evoke excitatory postsynaptic currents (eEPSCs), which are mediated by AMPA receptors.
-
Drug Application: After recording a stable baseline of eEPSCs, this compound (10 µM) is applied to the bath.
-
Data Acquisition and Analysis: eEPSCs are recorded before and after the application of this compound to determine the percentage of inhibition of the eEPSC amplitude.
Conclusion
This compound represents a significant advancement in the field of adenosine receptor modulation. Its mode of action as a positive allosteric modulator of the A1R allows for the fine-tuning of endogenous adenosine signaling, offering a potentially safer and more effective therapeutic approach for a variety of disorders, particularly neuropathic pain. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other A1R PAMs.
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 3. VCP 171 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
VCP171: A Technical Guide to its Modulatory Effects on Cyclic AMP Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
VCP171 is a potent, small molecule positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). In addition to potentiating the effects of endogenous agonists, this compound exhibits intrinsic activity as an allosteric partial agonist. This characteristic is particularly significant in the context of intracellular signaling, as it allows this compound to directly modulate the activity of the A1R, a G-protein coupled receptor (GPCR) primarily linked to the Gi signaling cascade. Activation of the A1R by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This technical guide provides an in-depth overview of the effects of this compound on cAMP, including quantitative data, a detailed experimental protocol for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Analysis of this compound Activity at the Adenosine A1 Receptor
The following table summarizes the key quantitative parameters defining the interaction of this compound with the human adenosine A1 receptor (A1R) in a recombinant cell-based assay measuring the inhibition of forskolin-stimulated cAMP production.[1]
| Parameter | Value | Description |
| pKB | 5.50 ± 0.29 | The negative logarithm of the binding affinity (KB) of this compound to the allosteric site of the A1R. |
| Logαβ | 0.76 ± 0.25 | The logarithm of the cooperativity factor between this compound and the endogenous agonist, adenosine. A value greater than 0 indicates positive cooperativity. |
| LogτB | -0.23 ± 0.12 | The logarithm of the direct allosteric agonism of this compound, indicating its intrinsic efficacy to elicit a receptor response in the absence of an orthosteric agonist. |
Signaling Pathway of this compound-Mediated cAMP Inhibition
This compound exerts its effect on cAMP levels by modulating the canonical Gi-coupled signaling pathway of the adenosine A1 receptor. The binding of this compound to an allosteric site on the A1R stabilizes a receptor conformation that is conducive to Gi protein activation. As a partial agonist, this compound can initiate this cascade independently. The activated α-subunit of the Gi protein subsequently inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration leads to reduced activation of downstream effectors such as Protein Kinase A (PKA).
Experimental Protocol: Measurement of this compound-Mediated Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol describes a common method for quantifying the inhibitory effect of this compound on cAMP production in a cellular context. The assay utilizes Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor (CHO-hA1R). Forskolin, a direct activator of adenylyl cyclase, is used to elevate basal cAMP levels, creating a window to measure the inhibitory effects of A1R activation.
3.1. Materials and Reagents
-
CHO-hA1R cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and selection antibiotics
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Forskolin stock solution (in DMSO)
-
cAMP standard
-
Commercially available cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)
-
384-well white opaque microplates
-
Plate reader compatible with the chosen assay kit
3.2. Experimental Procedure
-
Cell Culture and Plating:
-
Culture CHO-hA1R cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at approximately 80-90% confluency.
-
Resuspend cells in assay buffer and determine cell density.
-
Seed the cells into a 384-well plate at a pre-optimized density (e.g., 2,000-5,000 cells/well) and incubate for 18-24 hours.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations for the dose-response curve.
-
Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal stimulation of cAMP production (typically in the low micromolar range, to be determined empirically).
-
-
Assay Protocol:
-
Carefully remove the culture medium from the wells.
-
Add the this compound dilutions to the respective wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Add the forskolin solution to all wells (except for basal controls).
-
Incubate for a further 15-30 minutes at room temperature to stimulate cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a standard curve using the provided cAMP standards.
-
-
Data Analysis:
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for this compound.
-
Conclusion
This compound represents a significant tool for the study of adenosine A1 receptor pharmacology. Its dual action as a positive allosteric modulator and a partial agonist provides a nuanced mechanism for downregulating intracellular cAMP levels. The data and methodologies presented in this guide offer a comprehensive framework for researchers and drug development professionals to investigate and characterize the effects of this compound and similar compounds on this critical second messenger pathway. A thorough understanding of its impact on cAMP signaling is essential for elucidating its therapeutic potential in various physiological and pathological conditions.
References
Investigating the Binding Site of VCP171 on the Adenosine A1 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adenosine A1 receptor (A1R), a Class A G protein-coupled receptor (GPCR), is a critical regulator of cardiac and neuronal function. Its activation by the endogenous ligand adenosine exerts cardioprotective and neuroprotective effects, making it a promising therapeutic target for conditions such as ischemia-reperfusion injury and neuropathic pain. However, the development of orthosteric agonists has been hampered by on-target adverse effects stemming from the ubiquitous expression of the receptor. A promising alternative strategy is the use of positive allosteric modulators (PAMs), which bind to a topographically distinct site on the receptor to enhance the affinity and/or efficacy of the endogenous agonist. This approach offers the potential for greater subtype selectivity and a more localized therapeutic effect, as PAMs primarily act in tissues with high endogenous adenosine levels, such as those under metabolic stress.
VCP171 is a well-characterized PAM of the A1R. Understanding its precise binding site and the molecular determinants of its interaction with the receptor is crucial for the rational design of next-generation allosteric modulators with improved therapeutic profiles. This technical guide provides a comprehensive overview of the experimental and computational methodologies employed to investigate the binding site of this compound on the adenosine A1 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding and functional effects of this compound on the adenosine A1 receptor.
| Compound | Parameter | Value | Species | Assay | Reference |
| This compound | pKB | 5.65 | - | Radioligand Binding | [1] |
| This compound | Binding Cooperativity with NECA (α) | 0.68 | - | Radioligand Binding | [1] |
| This compound | pKB (with Adenosine) | 5.50 ± 0.29 | Human | cAMP Assay | |
| This compound | Cooperativity (Logαβ) (with Adenosine) | 0.76 ± 0.25 | Human | cAMP Assay | [2] |
Table 1: Binding Affinity and Cooperativity of this compound
| Orthosteric Agonist | This compound Concentration (µM) | Fold Increase in Affinity (Logαβ) | Species | Assay | Reference |
| Adenosine | 10 | 0.76 ± 0.25 | Human | cAMP Assay | [2] |
| NECA | 10 | 0.68 | - | Radioligand Binding | [1] |
Table 2: Effect of this compound on the Binding Affinity of Orthosteric Agonists
Experimental Protocols
Radioligand Binding Assays (NanoBRET)
NanoBioluminescence Resonance Energy Transfer (NanoBRET) is a powerful proximity-based assay to study ligand-receptor binding in living cells. This technology utilizes a NanoLuc luciferase-tagged receptor as the energy donor and a fluorescently labeled ligand (tracer) as the acceptor.
Objective: To determine the binding affinity of this compound and its effect on the binding of orthosteric agonists to the A1R.
Materials:
-
HEK293 cells stably expressing N-terminally NanoLuc-tagged human adenosine A1 receptor (Nluc-A1R).
-
Fluorescent A1R antagonist (e.g., CA200645) as the tracer.
-
This compound and various unlabeled orthosteric agonists (e.g., adenosine, NECA, CCPA).
-
Nano-Glo® substrate (furimazine).
-
White, opaque 96-well microplates.
-
BRET-enabled plate reader.
Protocol:
-
Cell Seeding: Seed Nluc-A1R expressing HEK293 cells in white, opaque 96-well plates at a density of 2.5 x 104 cells per well and incubate for 24 hours.
-
Ligand Preparation: Prepare serial dilutions of the fluorescent tracer, this compound, and unlabeled orthosteric agonists in assay buffer (e.g., HBSS with 0.1% BSA).
-
Saturation Binding Assay (to determine tracer Kd):
-
Add increasing concentrations of the fluorescent tracer to the cells.
-
For non-specific binding determination, add a saturating concentration of a non-fluorescent A1R antagonist (e.g., 10 µM DPCPX) to a parallel set of wells.
-
Add the Nano-Glo® substrate to all wells.
-
Incubate for 2 hours at 37°C.
-
Measure luminescence at donor and acceptor wavelengths using a BRET-enabled plate reader.
-
-
Competition Binding Assay (to determine pKi of this compound and orthosteric agonists):
-
Add a fixed concentration of the fluorescent tracer (typically at its Kd value) to the cells.
-
Add increasing concentrations of the unlabeled competitor (this compound or orthosteric agonist).
-
Add the Nano-Glo® substrate to all wells.
-
Incubate and measure as in the saturation binding assay.
-
-
Allosteric Modulation Assay:
-
Perform competition binding assays with an orthosteric agonist in the absence and presence of a fixed concentration of this compound (e.g., 10 µM).
-
The shift in the agonist's inhibition curve in the presence of this compound indicates positive allosteric modulation.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Analyze saturation and competition binding data using non-linear regression in software like GraphPad Prism to determine Kd, Bmax, and pKi values. The effect of the allosteric modulator is quantified by the cooperativity factor (α).
Site-Directed Mutagenesis
Site-directed mutagenesis is used to introduce specific amino acid substitutions in the receptor to identify residues critical for this compound binding. Based on computational modeling and studies on other A1R PAMs, the extracellular loop 2 (ECL2) and the interface of transmembrane helices (TMs) 1, 6, and 7 are regions of interest.[2][3]
Objective: To identify key residues in the A1R involved in this compound binding and allosteric modulation.
Materials:
-
Plasmid DNA encoding the human adenosine A1 receptor.
-
Mutagenic primers containing the desired nucleotide changes for the target residues in ECL2 or other putative allosteric sites.
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
-
DNA sequencing reagents.
Protocol:
-
Primer Design: Design forward and reverse mutagenic primers (typically 25-45 bases in length) with the desired mutation in the middle. The primers should have a melting temperature (Tm) ≥ 78°C.
-
Mutagenesis PCR:
-
Set up a PCR reaction containing the A1R plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR with a suitable number of cycles (e.g., 18) to amplify the entire plasmid containing the desired mutation.
-
-
DpnI Digestion: Digest the PCR product with DpnI for 1 hour at 37°C. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
-
Functional Characterization: Transfect the mutated A1R constructs into mammalian cells and perform radioligand binding and functional assays (as described above) to assess the impact of the mutation on this compound binding and its allosteric effect. A significant change in the pKB or cooperativity factor for this compound would indicate the importance of the mutated residue.
Computational Modeling (Gaussian Accelerated Molecular Dynamics - GaMD)
GaMD is an enhanced sampling molecular dynamics (MD) simulation method that accelerates the exploration of conformational space by adding a harmonic boost potential to the system's potential energy. This allows for the observation of ligand binding and unbinding events within computationally accessible timescales.[4][5]
Objective: To predict the binding pose of this compound on the A1R and to understand the dynamic mechanism of allosteric modulation.
Protocol:
-
System Setup:
-
Obtain the 3D structure of the human adenosine A1 receptor (e.g., from the Protein Data Bank).
-
Model the structure of this compound.
-
Embed the receptor in a lipid bilayer (e.g., POPC) and solvate the system with water and ions to mimic a physiological environment.
-
Place the this compound molecule in the solvent, at a distance from the receptor.
-
-
Conventional Molecular Dynamics (cMD) Simulation:
-
Run a short cMD simulation (e.g., 100 ns) to equilibrate the system.
-
-
GaMD Simulation:
-
Apply the GaMD boost potential to the system. The boost can be applied to the dihedral angles, the total potential energy, or both (dual-boost).
-
Run the GaMD simulation for an extended period (e.g., multiple microseconds) to observe the spontaneous binding of this compound to the A1R.
-
-
Analysis:
-
Analyze the simulation trajectories to identify the most stable binding poses of this compound.
-
Calculate the potential of mean force (PMF) to determine the binding free energy.
-
Analyze the conformational changes in the receptor upon this compound binding to understand the mechanism of allosteric modulation.
-
Identify key interacting residues between this compound and the A1R, which can then be validated experimentally through site-directed mutagenesis.
-
Visualizations
Adenosine A1 Receptor Signaling Pathway
Caption: Adenosine A1 receptor signaling pathway with positive allosteric modulation by this compound.
Experimental Workflow for Investigating this compound Binding
Caption: Integrated workflow for the investigation of the this compound binding site on the A1R.
Logical Relationship of Experimental Findings
Caption: Logical flow of experimentation to identify the this compound binding site.
Conclusion
The investigation of the this compound binding site on the adenosine A1 receptor requires a multi-faceted approach that combines advanced in vitro and in silico techniques. Radioligand binding assays, particularly in a live-cell format like NanoBRET, are essential for quantifying the allosteric effects of this compound. Site-directed mutagenesis, guided by computational modeling, allows for the precise identification of the amino acid residues that form the allosteric binding pocket. Finally, sophisticated computational methods such as Gaussian accelerated molecular dynamics provide invaluable insights into the dynamic nature of the receptor-ligand interaction and the mechanism of allosteric modulation. The integration of these methodologies will not only elucidate the binding site of this compound but also pave the way for the structure-based design of novel A1R PAMs with enhanced therapeutic potential.
References
- 1. VCP 171 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular Loop 2 of the Adenosine A1 Receptor Has a Key Role in Orthosteric Ligand Affinity and Agonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gaussian Accelerated Molecular Dynamics for Elucidation of Drug Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gaussian accelerated molecular dynamics (GaMD): principles and applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early-Stage Research and Discovery
This technical guide provides a comprehensive overview of the early-stage research and discovery related to VCP171, a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). This compound has demonstrated significant potential in preclinical models of neuropathic pain, offering a promising avenue for the development of novel analgesic therapies. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.
Core Compound Details
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| Chemical Name | (2-amino-4-(3-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone | [2] |
| Molecular Formula | C₁₈H₁₂F₃NOS | |
| Molecular Weight | 347.35 g/mol | |
| CAS Number | 1018830-99-3 | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
Mechanism of Action
This compound functions as a positive allosteric modulator of the adenosine A1 receptor.[1] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site where the endogenous ligand (adenosine) binds.[2] This interaction enhances the affinity and/or efficacy of the orthosteric agonist.[2] In the absence of an orthosteric agonist, this compound can also act as a partial agonist, capable of inhibiting cAMP activity.
The primary mechanism through which this compound is thought to exert its analgesic effects is by selectively inhibiting primary afferent synaptic transmission in the spinal cord, a key pathway in the processing of pain signals.[1] This is achieved by reducing the amplitude of AMPA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs) in neurons of Lamina I and II of the dorsal horn.[1]
This compound Signaling Pathway
Preclinical Efficacy
The primary preclinical evidence for the efficacy of this compound comes from a rat model of neuropathic pain induced by partial nerve ligation. In this model, this compound demonstrated a significant and selective inhibitory effect on synaptic transmission in the spinal cord dorsal horn.
In Vitro Electrophysiology Data
| Parameter | Condition | Lamina I Neurons (% Reduction of eEPSC) | Lamina II Neurons (% Reduction of eEPSC) | Reference |
| This compound (10 µM) | Sham Control Animals | 13 ± 2% | Not specified as more effective than sham | [1][3] |
| This compound (10 µM) | Nerve-Injured Animals | 24 ± 4% | Significantly more effective than in sham controls | [1][3] |
This compound was also shown to increase the paired-pulse ratio in cells from sham control animals, suggesting a presynaptic mechanism of action.[1][3]
Experimental Protocols
Partial Nerve Ligation (PNL) Model in Rats
A commonly used method to induce neuropathic pain in rodents, as referenced in the literature for this compound, is the partial ligation of the sciatic nerve.
Objective: To create a model of neuropathic pain characterized by persistent hypersensitivity in the affected limb.
Materials:
-
Male Sprague-Dawley rats (5-6 weeks old)[3]
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Make an incision in the thigh to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve from surrounding tissue.
-
Tightly ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve with a suture.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a designated period (typically 7-14 days) to allow for the development of neuropathic pain behaviors.
-
Assess pain behaviors using methods such as von Frey filaments (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).
In Vitro Slice Electrophysiology
Objective: To measure the effect of this compound on excitatory synaptic transmission in spinal cord slices.
Materials:
-
Spinal cord tissue from sham and PNL model rats
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
Procedure:
-
Anesthetize the rat and perform a laminectomy to expose the spinal cord.
-
Rapidly dissect the lumbar region of the spinal cord and place it in ice-cold, oxygenated aCSF.
-
Prepare transverse slices (e.g., 300-400 µm thick) of the spinal cord using a vibrating microtome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least one hour.
-
Place a single slice in a recording chamber and perfuse with oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from neurons in Lamina I and Lamina II of the dorsal horn.
-
Evoke excitatory postsynaptic currents (eEPSCs) by stimulating primary afferent fibers.
-
Record baseline eEPSCs.
-
Bath-apply this compound (10 µM) and record the changes in eEPSC amplitude.
-
Analyze the data to determine the percentage reduction in eEPSC amplitude following this compound application.
Experimental Workflow
Future Directions
The early-stage research on this compound has laid a strong foundation for its potential as a novel analgesic. Further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a clear relationship between drug concentration and its pharmacological effect.
-
Toxicology and Safety Pharmacology: To assess the safety profile of this compound in preclinical models.
-
Efficacy in Other Pain Models: To evaluate the effectiveness of this compound in other models of chronic pain, such as chemotherapy-induced neuropathy and diabetic neuropathy.
-
Lead Optimization: To potentially develop analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
While no clinical trials for this compound have been identified at the time of this writing, the promising preclinical data suggest that it is a compound of significant interest for the development of new pain therapies.
References
VCP171: A Technical Guide for Drug Development Professionals
An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Novel Adenosine A1 Receptor Positive Allosteric Modulator
Abstract
VCP171, with the formal name [2-amino-4-[3-(trifluoromethyl)phenyl]-3-thienyl]phenyl-methanone, is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] As a member of the 2-aminothiophene class of compounds, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the management of neuropathic pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays and a summary of the known signaling pathways associated with its mechanism of action are also presented to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a synthetic small molecule with a well-defined chemical structure. Its identity and fundamental properties are summarized in the tables below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Formal Name | [2-amino-4-[3-(trifluoromethyl)phenyl]-3-thienyl]phenyl-methanone |
| CAS Number | 1018830-99-3 |
| Molecular Formula | C₁₈H₁₂F₃NOS |
| Molecular Weight | 347.35 g/mol [2][3] |
| SMILES | NC1=C(C(=O)C2=CC=CC=C2)C(=CS1)C3=CC=CC(=C3)C(F)(F)F |
| InChI | InChI=1S/C18H12F3NOS/c19-18(20,21)13-8-4-7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-1-3-6-11/h1-10H,22H2 |
| InChIKey | HNHLVOBHWXLIGP-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Crystalline solid |
| Purity | ≥98% (HPLC)[2][3] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 10 mg/mL, DMSO:PBS (pH 7.2) (1:6): 0.14 mg/mL |
| Storage | Store at -20°C[3] |
Biological and Pharmacological Properties
This compound is characterized as a positive allosteric modulator of the adenosine A1 receptor.[1][2][3] This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, adenosine, binds. By doing so, it enhances the affinity and/or efficacy of adenosine and other A1R agonists.[1] In the absence of an orthosteric agonist, this compound can act as a partial agonist, leading to the inhibition of cAMP activity.[2][3]
Table 3: Pharmacological Data for this compound
| Parameter | Value | Species/Assay Condition |
| Target | Adenosine A1 Receptor (A1R) | Human, Rat |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | |
| pKb | 5.65 | |
| EC₅₀ | 15.8 µM | Kinetic assay measuring agonist dissociation |
| EC₅₀ (eEPSC reduction in Lamina I neurons) | 1.995 µM (neuropathic pain model) vs 2.512 µM (sham) | Rat |
| EC₅₀ (eEPSC reduction in Lamina II neurons) | 0.251 µM (neuropathic pain model) vs 0.631 µM (sham) | Rat |
Signaling Pathways
Activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound, as a positive allosteric modulator, enhances these signaling pathways in the presence of an agonist. The primary signaling mechanism involves the coupling of the A1R to inhibitory G-proteins (Gi/o).
Upon agonist binding, the activated A1R-Gi/o complex leads to:
-
Inhibition of adenylyl cyclase , resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5]
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and ATP-sensitive potassium (KATP) channels , leading to membrane hyperpolarization and reduced neuronal excitability.[4][6]
-
Inhibition of N-type and P/Q-type voltage-gated calcium channels , which suppresses neurotransmitter release.[4][7]
-
Activation of phospholipase C (PLC) , which can lead to the mobilization of intracellular calcium and activation of protein kinase C (PKC).[4]
-
Modulation of mitogen-activated protein kinase (MAPK) pathways , such as the ERK1/2 pathway.[8]
-
Recruitment of β-arrestin 2 , which is enhanced by this compound in the presence of an agonist.[9]
Experimental Protocols
Detailed experimental procedures are crucial for the accurate assessment of the pharmacological properties of this compound. Below are generalized protocols for key assays used to characterize its activity.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of this compound to the adenosine A1 receptor.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the adenosine A1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific A1R radioligand (e.g., [³H]DPCPX) and a range of concentrations of this compound.
-
Separation: After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the effect of this compound on the inhibition of adenylyl cyclase activity.
References
- 1. Dynamic allosteric networks drive adenosine A1 receptor activation and G-protein coupling | eLife [elifesciences.org]
- 2. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional coupling between A1 adenosine receptors and G-proteins in rat hippocampal membranes assessed by high-affinity GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 5. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A1 adenosine receptor-mediated modulation of neuronal ATP-sensitive K channels in rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of adenosine A1 and A2 receptors differentially modulates calcium channels and glycinergic synaptic transmission in rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. biorxiv.org [biorxiv.org]
Unraveling the Pharmacology of VCP171: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VCP171 is a novel small molecule that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the management of neuropathic pain. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its preclinical evaluation. All data is presented in a structured format to facilitate understanding and further research.
Core Mechanism of Action: A Positive Allosteric Modulator of the Adenosine A1 Receptor
This compound functions as a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] Unlike direct agonists that activate the receptor themselves, this compound enhances the binding and/or efficacy of the endogenous agonist, adenosine. This allosteric modulation leads to a potentiation of the natural signaling cascade initiated by adenosine binding to the A1R. The A1R, a G-protein coupled receptor (GPCR), is primarily coupled to inhibitory G-proteins (Gi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and a decrease in neuronal excitability.
The positive allosteric modulation by this compound is characterized by a binding cooperativity with the orthosteric agonist NECA of 0.68 and a pKB value of 5.65. In the absence of an orthosteric agonist, this compound can act as a partial agonist, independently causing a reduction in cAMP levels.
Signaling Pathway of this compound Action
The signaling cascade initiated by this compound's modulation of the adenosine A1 receptor is depicted below.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Receptor Binding and Activity
| Parameter | Value | Species | Assay System | Reference |
| pKB | 5.65 | Not Specified | Radioligand Binding Assay | |
| Binding Cooperativity with NECA | 0.68 | Not Specified | Radioligand Binding Assay |
Table 2: In Vitro Electrophysiology in a Rat Model of Neuropathic Pain
| Neuronal Population | Condition | This compound Effect (10 µM) | n (cells) | Reference |
| Lamina I | Sham | 13 ± 2% reduction in eEPSC amplitude | 7 | [2] |
| Lamina I | Nerve-injured | 24 ± 4% reduction in eEPSC amplitude | 8 | [2] |
| Lamina II | Sham | - | - | [2] |
| Lamina II | Nerve-injured | Significantly more effective than in sham controls | - | [2] |
eEPSC: evoked excitatory postsynaptic current
Experimental Protocols
A detailed understanding of the methodologies used to characterize this compound is crucial for reproducing and building upon these findings.
Partial Nerve Ligation (PNL) Model of Neuropathic Pain in Rats
The in vivo efficacy of this compound was assessed using a well-established animal model of neuropathic pain.
Workflow for Partial Nerve Ligation Model
Whole-Cell Patch-Clamp Electrophysiology
To investigate the effects of this compound on synaptic transmission, whole-cell patch-clamp recordings were performed on spinal cord slices from both sham-operated and nerve-injured rats.
Protocol for Whole-Cell Patch-Clamp Recordings
-
Slice Preparation:
-
Rats were anesthetized and decapitated.
-
The lumbar spinal cord was rapidly dissected and placed in ice-cold slicing solution.
-
Transverse slices (300-400 µm) were prepared using a vibratome.
-
Slices were allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.
-
-
Recording:
-
Slices were transferred to a recording chamber continuously perfused with aCSF.
-
Neurons in Lamina I and II of the dorsal horn were visualized using infrared differential interference contrast microscopy.
-
Whole-cell patch-clamp recordings were made using borosilicate glass pipettes filled with an internal solution.
-
Evoked excitatory postsynaptic currents (eEPSCs) were elicited by stimulating primary afferent fibers.
-
-
Drug Application:
-
This compound (10 µM) was bath-applied to the spinal cord slices for a duration of 0-30 minutes.[2]
-
The effects of this compound on eEPSC amplitude were recorded and analyzed.
-
Experimental Workflow for Electrophysiology
cAMP Inhibition Assay
While specific details of the cAMP assay used for this compound are not fully available in the provided search results, a general protocol for a competitive binding-based cAMP assay is outlined below. This type of assay is commonly used to measure the inhibition of adenylyl cyclase activity.
General Protocol for cAMP Inhibition Assay
-
Cell Culture: Cells expressing the adenosine A1 receptor are cultured to an appropriate density.
-
Cell Stimulation: Cells are pre-incubated with this compound at various concentrations. Subsequently, adenylyl cyclase is stimulated (e.g., with forskolin) in the presence of the A1R agonist.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Detection: The amount of cAMP in the lysate is quantified using a competitive assay, often employing a labeled cAMP analog and a cAMP-specific antibody. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 of this compound for cAMP inhibition.
Conclusion
This compound is a promising positive allosteric modulator of the adenosine A1 receptor with demonstrated efficacy in a preclinical model of neuropathic pain. Its mechanism of action, centered on enhancing the endogenous adenosinergic signaling, offers a potential therapeutic advantage by selectively targeting pathological conditions with elevated adenosine levels. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other A1R PAMs. Future studies should aim to further elucidate the detailed molecular interactions of this compound with the A1R and expand its evaluation in other relevant disease models.
References
Methodological & Application
Application Notes and Protocols for VCP171 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VCP171 is a potent, positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] As a member of the G protein-coupled receptor (GPCR) family, the A1R is involved in a multitude of physiological processes, and its modulation presents a promising therapeutic avenue for various conditions, including neuropathic pain.[1][3] this compound enhances the binding and/or efficacy of endogenous agonists like adenosine, thereby potentiating the receptor's natural signaling cascade.[1][2][3] In the absence of an orthosteric agonist, this compound can act as a partial agonist, capable of inhibiting cAMP activity.[2][3] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its functional activity, effects on cell health, and immunomodulatory potential.
Mechanism of Action: A1R Signaling Pathway
The adenosine A1 receptor primarily couples to the inhibitory G protein, Gαi/o. Upon activation by an agonist, the G protein dissociates, and the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As a PAM, this compound is expected to enhance this effect in the presence of an A1R agonist.
Caption: Adenosine A1 Receptor (A1R) signaling pathway modulated by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in key in vitro assays. This data is for illustrative purposes to demonstrate the expected outcomes.
Table 1: Functional Activity of this compound in cAMP Assay
| Assay Parameter | Condition | This compound + Adenosine (10 nM) | Adenosine (10 nM) Alone | This compound Alone |
| EC₅₀ | cAMP Inhibition | 50 nM | 200 nM | > 10 µM |
| Max Inhibition | % of Forskolin-stimulated cAMP | 95% | 70% | 30% |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Assay | Incubation Time | This compound CC₅₀ |
| HEK293-A1R | MTT | 48 hours | > 100 µM |
| Primary Neurons | Resazurin | 72 hours | > 50 µM |
Table 3: this compound and Apoptosis in Neuronal Cells
| Treatment (48h) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 3.5% | 1.2% |
| This compound (10 µM) | 4.1% | 1.5% |
| Staurosporine (1 µM) | 45.2% | 15.8% |
Table 4: Cytokine Secretion Profile from LPS-stimulated PBMCs
| Cytokine | Vehicle Control (pg/mL) | This compound (1 µM) (pg/mL) | % Change |
| TNF-α | 1250 | 980 | -21.6% |
| IL-6 | 850 | 720 | -15.3% |
| IL-10 | 350 | 450 | +28.6% |
Experimental Protocols
Experimental Workflow Overview
The general workflow for in vitro characterization of this compound involves a tiered approach, starting with functional assays to confirm its mechanism of action, followed by safety and immunomodulatory profiling.
Caption: General experimental workflow for in vitro this compound characterization.
Functional Characterization: cAMP Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the human adenosine A1 receptor.
Materials:
-
HEK293 cells stably expressing human A1R (HEK293-A1R)
-
Assay buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4
-
Stimulation buffer: Assay buffer with 0.5 mM IBMX (phosphodiesterase inhibitor)
-
This compound stock solution (in DMSO)
-
Adenosine (A1R agonist)
-
Forskolin (adenylyl cyclase activator)
-
cAMP TR-FRET assay kit (e.g., from Cisbio)
-
White, opaque 384-well plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Cell Preparation: Culture HEK293-A1R cells to ~80-90% confluency. On the day of the assay, harvest cells and resuspend in assay buffer to a concentration of 1 x 10⁶ cells/mL.
-
Compound Plating: Prepare serial dilutions of this compound in stimulation buffer. To assess PAM activity, prepare dilutions of this compound in the presence of a fixed, sub-maximal concentration of adenosine (e.g., EC₂₀). Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Cell Seeding: Add 5 µL of the cell suspension (5,000 cells) to each well.
-
Agonist Stimulation: Add 5 µL of forskolin (final concentration 10 µM) to all wells except the basal control. For agonist dose-response curves, add serial dilutions of adenosine.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add 5 µL of the TR-FRET detection reagents (d2-labeled cAMP and anti-cAMP antibody-cryptate conjugate) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader at 620 nm and 665 nm. Calculate the ratio of the two emission signals and determine cAMP concentrations from a standard curve.
Safety Profiling: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the viability of neuronal cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
Materials:
-
SH-SY5Y neuroblastoma cells (or other relevant neuronal cell line)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be ≤ 0.1%. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control and calculate the 50% cytotoxic concentration (CC₅₀).
Safety Profiling: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
This compound stock solution (in DMSO)
-
Staurosporine (apoptosis-inducing positive control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations for 48 hours. Include a vehicle control and a positive control (e.g., 1 µM staurosporine for 4 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour of staining. Use FITC and PI single-stained controls for compensation.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Immunomodulatory Effects: Multiplex Cytokine Assay
This protocol measures the effect of this compound on the secretion of multiple cytokines from human peripheral blood mononuclear cells (PBMCs) using a bead-based multiplex immunoassay.
Materials:
-
Human PBMCs, freshly isolated
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) (for cell stimulation)
-
Multiplex cytokine assay kit (e.g., Milliplex MAP Human Cytokine/Chemokine Panel)
-
96-well filter plates
-
Luminex-based multiplex analysis system
Procedure:
-
Cell Plating: Plate PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Pre-treatment: Add this compound at the desired final concentrations and incubate for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours at 37°C. Include unstimulated and vehicle-treated stimulated controls.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Multiplex Assay: Perform the multiplex assay according to the manufacturer's instructions. This typically involves:
-
Incubating the supernatants with a mixture of fluorescently-coded beads, each coated with a capture antibody specific for a different cytokine.
-
Washing the beads and adding a biotinylated detection antibody cocktail.
-
Adding streptavidin-phycoerythrin (SAPE) to bind to the detection antibodies.
-
-
Data Acquisition: Acquire data on a Luminex instrument, which measures the fluorescence intensity of the beads (identifying the cytokine) and the fluorescence of the SAPE (quantifying the amount of cytokine).
-
Analysis: Calculate cytokine concentrations based on standard curves and compare the profiles of this compound-treated samples to controls.
References
Application Note: NeuroGuard (VCP171) for Neuroprotection in Primary Neuron Cultures
1. Introduction
NeuroGuard (VCP171) is a novel, cell-permeable small molecule designed for the robust protection of primary neurons in vitro. This compound offers significant advantages for researchers studying neurodegenerative diseases, excitotoxicity, and oxidative stress. Its unique mechanism of action centers on the selective inhibition of the pro-apoptotic kinase, JNK3 (c-Jun N-terminal kinase 3), which is predominantly expressed in the central nervous system and plays a crucial role in neuronal apoptosis. By mitigating stress-induced cell death pathways, this compound enhances the viability and longevity of primary neuron cultures, thereby improving the reliability and reproducibility of experimental outcomes.
2. Mechanism of Action
This compound acts as a potent and selective ATP-competitive inhibitor of JNK3. In response to cellular stressors such as excitotoxicity (e.g., excessive glutamate) or oxidative stress (e.g., hydrogen peroxide), a signaling cascade is initiated that leads to the activation of JNK3. Activated JNK3 then phosphorylates downstream targets, including the transcription factor c-Jun, which in turn upregulates the expression of pro-apoptotic genes like Bim and Bax. This ultimately leads to caspase activation and programmed cell death. This compound effectively blocks this pathway at the level of JNK3, thereby preserving mitochondrial integrity and preventing the execution of the apoptotic program.
3. Applications
-
Neuroprotection Assays: Ideal for use as a positive control in screens for neuroprotective compounds.
-
Studies of Excitotoxicity: Protects primary neurons from glutamate-induced cell death.
-
Oxidative Stress Models: Enhances neuronal survival in the presence of reactive oxygen species (ROS).
-
Long-term Cultures: Improves the health and viability of aging primary neuron cultures.
4. Experimental Protocols
4.1. Preparation of this compound Stock Solution
-
Reconstitution: this compound is supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute the entire vial (1 mg) in 235 µL of sterile, anhydrous DMSO.
-
Mixing: Gently vortex for 10-15 seconds to ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 6 months or at -80°C for up to 2 years.
4.2. Treatment of Primary Neuron Cultures
The optimal concentration of this compound should be determined empirically for each neuronal cell type and experimental condition. The recommended working concentration range is 1-20 µM.
-
Culture Preparation: Plate primary neurons at the desired density and allow them to mature for at least 7 days in vitro (DIV7) before treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions in pre-warmed, conditioned neurobasal medium. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000.
-
Co-treatment with Stressor: To assess neuroprotective effects, this compound should be added to the culture medium 30-60 minutes prior to the addition of the neurotoxic insult (e.g., glutamate, H₂O₂).
-
Incubation: Incubate the cultures for the desired experimental duration (typically 24-48 hours) at 37°C in a humidified 5% CO₂ incubator.
4.3. Assessment of Neuroprotection using a Lactate Dehydrogenase (LDH) Assay
The LDH assay is a common method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Collect Supernatant: After the incubation period, carefully collect 50 µL of culture supernatant from each well.
-
Prepare Controls:
-
Spontaneous LDH Release: Supernatant from untreated, healthy neurons.
-
Maximum LDH Release: Supernatant from neurons treated with a lysis buffer (often included in LDH assay kits).
-
-
Perform Assay: Follow the manufacturer's instructions for the specific LDH assay kit being used. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.
-
Measure Absorbance: After a 30-minute incubation at room temperature, protected from light, measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity for each condition using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
5. Data Presentation
The following tables present representative data from experiments using this compound in primary cortical neuron cultures.
Table 1: Dose-Dependent Neuroprotection of this compound against Glutamate-Induced Excitotoxicity
| This compound Concentration (µM) | Glutamate (100 µM) | % Cytotoxicity (LDH Release) | Standard Deviation |
| 0 (Vehicle) | - | 5.2% | ± 1.1% |
| 0 (Vehicle) | + | 85.7% | ± 4.3% |
| 1 | + | 62.1% | ± 3.5% |
| 5 | + | 35.4% | ± 2.8% |
| 10 | + | 15.8% | ± 2.1% |
| 20 | + | 12.3% | ± 1.9% |
Table 2: Efficacy of this compound (10 µM) against Various Neurotoxic Insults
| Treatment Condition | % Neuronal Viability (Calcein-AM) | Standard Deviation |
| Control (No Insult) | 98.2% | ± 2.5% |
| Glutamate (100 µM) | 14.3% | ± 3.1% |
| Glutamate + this compound | 82.5% | ± 4.0% |
| H₂O₂ (50 µM) | 21.7% | ± 3.8% |
| H₂O₂ + this compound | 79.1% | ± 4.2% |
6. Troubleshooting
-
High Background Cytotoxicity: Ensure primary neuron cultures are healthy and mature before starting the experiment. Check for contamination and optimize culture conditions.
-
Low Efficacy of this compound:
-
Verify the concentration and integrity of the this compound stock solution.
-
Increase the pre-incubation time to allow for sufficient cellular uptake.
-
Optimize the working concentration for your specific primary neuron type.
-
-
Inconsistent Results: Use single-use aliquots of this compound to avoid degradation from multiple freeze-thaw cycles. Ensure consistent timing and pipetting across all experimental conditions.
For research use only. Not for use in diagnostic procedures.
Application Notes and Protocols for VCP171 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VCP171 is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), a G protein-coupled receptor that plays a crucial role in regulating neuronal activity. As an A1R PAM, this compound enhances the receptor's response to the endogenous agonist, adenosine. This mechanism has shown potential for therapeutic applications, particularly in conditions characterized by neuronal hyperexcitability, such as neuropathic pain.
This document provides a comprehensive overview of the available data on this compound for in vivo animal model research. It is important to note that while preclinical research has highlighted the potential of this compound, detailed in vivo dosage and administration protocols are not extensively published in peer-reviewed literature. The primary research to date has focused on ex vivo preparations. Therefore, this document also includes information on related compounds and general protocols to guide the design of in vivo studies with this compound.
This compound: Mechanism of Action and Preclinical Evidence
This compound acts as a positive allosteric modulator of the adenosine A1 receptor.[1][2] In the absence of an orthosteric agonist, this compound can act as a partial agonist, leading to the inhibition of cAMP activity.[1] Its primary mechanism, however, is to potentiate the effect of endogenous adenosine, which is often released in response to metabolic stress or neuronal activity. The binding of adenosine to the A1R, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channel activity. This ultimately results in a reduction of neuronal excitability and neurotransmitter release.
The most prominent research on this compound has been in the context of neuropathic pain. A key study demonstrated that in a rat model of partial nerve injury, this compound was more effective at inhibiting excitatory postsynaptic currents in spinal cord neurons from nerve-injured animals compared to sham controls.[2] This suggests that the enhanced endogenous adenosine tone present in neuropathic pain states may amplify the therapeutic effect of this compound.[2]
Signaling Pathway of Adenosine A1 Receptor Modulation
The following diagram illustrates the signaling pathway of the adenosine A1 receptor and the role of this compound as a positive allosteric modulator.
Dosage and Administration of this compound in In Vivo Animal Models
For the purpose of guiding in vivo study design, the following table summarizes the administration and dosage of a related adenosine A1 receptor PAM, T62 , in a rat model of neuropathic pain. It is crucial to recognize that this data is for a different compound and should be used as a reference point for initiating dose-finding studies for this compound.
| Compound | Animal Model | Administration Route | Vehicle | Dose Range | Observed Effect | Reference |
| T62 | Rat (Sprague-Dawley), Spinal Nerve Ligation | Intrathecal | Not Specified | 0.3 - 3 µg | Dose-dependent reduction in mechanical hypersensitivity. | [3] |
| T62 | Rat, Spinal Nerve Ligation | Oral | Oil | 50 - 100 mg/kg | Initial reduction in mechanical allodynia, with tolerance developing after 5 days of daily administration. | [4] |
Experimental Protocols
Ex Vivo Spinal Cord Slice Electrophysiology (Adapted from Imlach et al., 2015)
This protocol describes the methodology used to assess the effect of this compound on synaptic transmission in the spinal cord dorsal horn of rats.
Animal Model:
-
Adult male Sprague-Dawley rats.
-
Neuropathic pain model: Partial nerve ligation of the sciatic nerve. Sham surgery is performed on control animals.
Procedure:
-
Spinal Cord Slice Preparation:
-
Anesthetize the rat and perform a lumbosacral laminectomy in ice-cold oxygenated sucrose artificial cerebrospinal fluid (aCSF).
-
Remove the lumbar spinal cord and prepare 400 µm thick transverse slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a spinal cord slice to a recording chamber continuously perfused with oxygenated aCSF at 32°C.
-
Perform whole-cell patch-clamp recordings from neurons in lamina I and II of the dorsal horn.
-
Evoke excitatory postsynaptic currents (eEPSCs) by stimulating dorsal root afferents.
-
-
Drug Application:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution in aCSF to the final desired concentrations (e.g., 0.1, 1, 10 µM) for bath application.
-
Perfuse the slice with the this compound-containing aCSF and record the changes in eEPSC amplitude.
-
Proposed In Vivo Administration Protocols for this compound (General Guidance)
The following are general protocols for common administration routes in rats. These should be adapted and optimized for this compound through dose-finding and tolerability studies.
3.2.1. Intrathecal (i.t.) Injection
This route delivers the compound directly to the cerebrospinal fluid, targeting the spinal cord.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, artificial cerebrospinal fluid). The solubility of this compound in aqueous solutions should be determined. A co-solvent such as DMSO may be necessary, with the final concentration of DMSO kept to a minimum (typically <10%).
-
Hamilton syringe with a 30-gauge needle.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Anesthetize the rat.
-
Palpate the iliac crests to locate the L5-L6 intervertebral space.
-
Insert the needle at a slight angle until a tail flick is observed, indicating entry into the subarachnoid space.
-
Inject the this compound solution slowly in a small volume (typically 10-20 µL).
-
Withdraw the needle and allow the animal to recover from anesthesia.
-
Monitor the animal for any adverse effects and assess the desired physiological or behavioral outcomes at predetermined time points.
3.2.2. Intraperitoneal (i.p.) Injection
This is a common route for systemic administration.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like Tween 80 or DMSO).
-
Syringe with a 25-27 gauge needle.
Procedure:
-
Restrain the rat securely.
-
Lift the hindquarters to allow the abdominal organs to shift forward.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn into the syringe, confirming that a blood vessel or organ has not been punctured.
-
Inject the this compound solution. The volume should be appropriate for the size of the animal (e.g., up to 5 ml/kg for rats).
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any adverse effects and assess the desired outcomes.
Experimental Workflow for In Vivo Neuropathic Pain Study
The following diagram outlines a typical workflow for an in vivo study of this compound in a rat model of neuropathic pain.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate as an adenosine A1 receptor positive allosteric modulator. The available ex vivo data strongly supports its potential in modulating neuronal hyperexcitability, particularly in the context of neuropathic pain. However, to advance the preclinical development of this compound, rigorous in vivo studies are essential.
Researchers are encouraged to use the information on related compounds and the general protocols provided herein as a starting point for their own investigations. Key initial steps should include determining the solubility and stability of this compound in various vehicles suitable for in vivo administration, followed by comprehensive dose-finding and tolerability studies for the selected administration route(s). Subsequent efficacy studies in relevant animal models will be critical to fully elucidate the therapeutic potential of this compound.
References
- 1. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADX-47273 - Applications - CAT N°: 17987 [bertin-bioreagent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Repeated dosing with oral allosteric modulator of adenosine A1 receptor produces tolerance in rats with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
VCP171: Application in Neuropathic Pain Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
VCP171 is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] It represents a promising non-opioid therapeutic candidate for the management of neuropathic pain. As a PAM, this compound enhances the affinity and/or efficacy of the endogenous agonist, adenosine, at the A1R. In the absence of an orthosteric agonist, this compound can also exhibit partial agonist activity.[1] Its mechanism of action in neuropathic pain models involves the selective inhibition of primary afferent synaptic transmission in the spinal cord.[1][2] These application notes provide a comprehensive overview of this compound's utility in preclinical neuropathic pain research, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
This compound's primary mechanism of action is the allosteric modulation of the adenosine A1 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, leads to a reduction in neuronal excitability. In the context of neuropathic pain, hyperexcitability of neurons in the pain pathway is a key pathological feature.
The binding of this compound to an allosteric site on the A1R enhances the receptor's response to adenosine. This potentiation of A1R signaling in the dorsal horn of the spinal cord leads to the inhibition of excitatory postsynaptic currents (eEPSCs), particularly those mediated by AMPA receptors.[1][2] This dampening of synaptic transmission at the level of primary afferent nerve fibers is believed to be the basis for this compound's analgesic effects in neuropathic pain states.[1] Furthermore, this compound has been shown to inhibit cyclic AMP (cAMP) activity, consistent with the activation of the Gi/o signaling pathway coupled to the A1R.[1]
Data Presentation
The following table summarizes the quantitative data from in vitro electrophysiology experiments investigating the effect of this compound on synaptic transmission in a rat model of neuropathic pain.
| Animal Model | Neuron Type | Treatment | Concentration | Effect on AMPAR-mediated eEPSC Amplitude | Reference |
| Partial Nerve Ligation (PNL) | Lamina I (nerve-injured) | This compound | 10 μM | 24 ± 4% reduction | [2] |
| Sham Control | Lamina I (sham) | This compound | 10 μM | 13 ± 2% reduction | [2] |
| Partial Nerve Ligation (PNL) | Lamina II (nerve-injured) | This compound | 10 μM | Significantly more effective than in sham controls | [2] |
| Sham Control | Lamina II (sham) | This compound | 10 μM | - | [2] |
Signaling Pathway
The signaling pathway of this compound in alleviating neuropathic pain is centered on the potentiation of the adenosine A1 receptor. The following diagram illustrates this pathway.
Caption: this compound Signaling Pathway in Neuropathic Pain.
Experimental Protocols
Neuropathic Pain Animal Model: Partial Nerve Ligation (PNL)
This protocol describes the creation of a neuropathic pain model in rats, which is essential for evaluating the efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (5-6 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 silk suture
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve with a 4-0 silk suture.
-
Ensure that the ligation is tight enough to cause a slight twitch in the leg.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least one week before behavioral testing.
In Vitro Electrophysiology: Spinal Cord Slice Preparation and Recording
This protocol details the methodology for recording excitatory postsynaptic currents (eEPSCs) from spinal cord slices to assess the effect of this compound.
Materials:
-
Rats from the PNL model and sham controls
-
Dissection tools
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
This compound stock solution
Procedure:
-
Deeply anesthetize the rat and perform a laminectomy to expose the lumbar spinal cord.
-
Rapidly dissect the spinal cord and place it in ice-cold, oxygenated aCSF.
-
Prepare transverse slices (300-400 µm) of the lumbar spinal cord using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
Place a single slice in the recording chamber and perfuse with oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from neurons in lamina I and II of the dorsal horn.
-
Evoke eEPSCs by stimulating primary afferent fibers.
-
After establishing a stable baseline recording, apply this compound (e.g., 10 μM) to the perfusion bath.
-
Record the changes in the amplitude of the eEPSCs to determine the effect of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in a neuropathic pain research model.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
This compound, as a positive allosteric modulator of the adenosine A1 receptor, presents a compelling profile for the development of novel analgesics for neuropathic pain. The provided data and protocols offer a framework for researchers to investigate its efficacy and mechanism of action in relevant preclinical models. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic properties, and safety profile to advance its potential translation to the clinic.
References
Application Notes and Protocols for Electrophysiology Patch-Clamp Recording with VCP171
For Researchers, Scientists, and Drug Development Professionals
Introduction
VCP171 is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] As a PAM, this compound enhances the affinity and/or efficacy of the endogenous agonist, adenosine, for the A1R.[4] This modulation results in a potentiation of the downstream signaling cascade initiated by A1R activation. The adenosine A1 receptor, a Gαi/o protein-coupled receptor, is widely expressed in the central nervous system and its activation is known to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and protein kinase A (PKA) activity.[1][5] This signaling pathway plays a crucial role in regulating neuronal excitability and synaptic transmission.[4]
Clinically, this compound has shown promise in preclinical models of neuropathic pain by effectively reducing excitatory synaptic currents in the spinal cord.[1][2] Specifically, it has been demonstrated to decrease the amplitude of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated evoked excitatory postsynaptic currents (eEPSCs).[1][3] These application notes provide detailed protocols for utilizing this compound in whole-cell patch-clamp electrophysiology studies to investigate its effects on synaptic transmission.
Data Presentation
This compound Compound Information
| Property | Value | Reference |
| Chemical Name | [2-amino-4-[3-(trifluoromethyl)phenyl]-3-thienyl]phenyl-methanone | [6] |
| Molecular Formula | C₁₈H₁₂F₃NOS | [3] |
| Molecular Weight | 347.35 g/mol | [3] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | [3] |
| Storage | Store at -20°C | [3] |
Pharmacological Data of this compound
| Parameter | Value | Conditions | Reference |
| pKb | 5.65 | --- | [2][3] |
| Binding Cooperativity with NECA | 0.68 | --- | [2][3] |
| EC₅₀ (agonist dissociation) | 15.8 µM | Kinetic assay | [6] |
| EC₅₀ (eEPSC reduction, Lamina I, sham) | 2.512 µM | Rat model of neuropathic pain | [6] |
| EC₅₀ (eEPSC reduction, Lamina II, sham) | 0.631 µM | Rat model of neuropathic pain | [6] |
| EC₅₀ (eEPSC reduction, Lamina I, nerve-injured) | 1.995 µM | Rat model of neuropathic pain | [6] |
| EC₅₀ (eEPSC reduction, Lamina II, nerve-injured) | 0.251 µM | Rat model of neuropathic pain | [6] |
Signaling Pathway
The mechanism of action of this compound involves the positive allosteric modulation of the adenosine A1 receptor, which subsequently influences the phosphorylation state and function of AMPA receptors.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of AMPA Receptor-Mediated eEPSCs in Spinal Cord Slices
This protocol details the methodology for recording AMPA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs) from neurons in acute spinal cord slices and assessing the effect of this compound.
1. Preparation of Acute Spinal Cord Slices:
-
Anesthetize a young adult rat (e.g., Sprague-Dawley, 5-6 weeks old) following approved institutional animal care and use committee protocols.
-
Perform a laminectomy to expose the lumbar spinal cord.
-
Rapidly dissect the spinal cord and transfer it to ice-cold, oxygenated (95% O₂ / 5% CO₂) sucrose-based artificial cerebrospinal fluid (aCSF).
-
Sucrose-aCSF composition (in mM): 204 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 11 D-glucose, 3.5 MgCl₂, 0.5 CaCl₂.
-
-
Embed the spinal cord in agarose and cut transverse slices (300-400 µm thick) using a vibratome in ice-cold sucrose-aCSF.
-
Transfer the slices to a holding chamber containing standard aCSF oxygenated with 95% O₂ / 5% CO₂ at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
Standard aCSF composition (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 MgCl₂, 2 CaCl₂.
-
2. Whole-Cell Patch-Clamp Recording:
-
Transfer a single slice to the recording chamber on the stage of an upright microscope equipped with infrared differential interference contrast (IR-DIC) optics.
-
Continuously perfuse the slice with oxygenated standard aCSF at a rate of 2-3 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Intracellular solution composition (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH and osmolarity to ~290 mOsm.
-
-
Visually identify neurons in the superficial dorsal horn (Lamina I-II).
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the neuronal membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated currents while minimizing the contribution of NMDA receptors due to their voltage-dependent Mg²⁺ block.[7]
-
To isolate eEPSCs, place a bipolar stimulating electrode in the vicinity of the recorded neuron to evoke synaptic responses. Deliver brief electrical pulses (e.g., 0.1 ms duration) at a low frequency (e.g., 0.05 Hz) to elicit stable baseline eEPSCs.
3. Application of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in standard aCSF to the desired final concentration (e.g., 1-10 µM). A concentration of 10 µM has been shown to be effective.[1]
-
After recording a stable baseline of eEPSCs for at least 5-10 minutes, switch the perfusion to the aCSF containing this compound.
-
Record the eEPSCs in the presence of this compound for 10-15 minutes to allow for the drug to reach equilibrium and exert its effect.
-
To confirm the specificity of the effect, a washout period with standard aCSF can be performed. Additionally, co-application with an A1R antagonist, such as DPCPX, can be used to demonstrate the A1R-dependency of the this compound effect.
4. Data Analysis:
-
Analyze the recorded eEPSCs using appropriate software (e.g., Clampfit, AxoGraph).
-
Measure the peak amplitude and decay kinetics of the eEPSCs.
-
Compare the eEPSC parameters before, during, and after this compound application.
-
To assess presynaptic effects, a paired-pulse stimulation protocol (e.g., two stimuli with a 50 ms inter-stimulus interval) can be employed to calculate the paired-pulse ratio (PPR = amplitude of the second EPSC / amplitude of the first EPSC). An increase in PPR is indicative of a presynaptic site of action.
Experimental Workflow
The following diagram illustrates the key steps in a typical patch-clamp experiment designed to evaluate the effects of this compound on synaptic transmission.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiological recording methods used in vascular biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sapphire North America [sapphire-usa.com]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays Using VCP171
For Researchers, Scientists, and Drug Development Professionals
Introduction
VCP171 is a potent positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1] A1Rs are G-protein coupled receptors (GPCRs) that are typically coupled to the Gi/o signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channel activity, including the inhibition of voltage-gated calcium channels (VGCCs). This ultimately leads to a decrease in intracellular calcium concentration ([Ca²⁺]i) and subsequent downstream cellular effects. This compound enhances the effect of the endogenous A1R agonist, adenosine, or other A1R agonists, thereby potentiating the downstream signaling cascade.
Calcium imaging assays are a powerful tool for studying GPCR activity and the effects of pharmacological modulators like this compound.[2][3] These assays utilize fluorescent indicators whose signal intensity is dependent on the concentration of intracellular free calcium.[3][4] By monitoring changes in fluorescence, researchers can indirectly measure the activity of A1R and assess the modulatory effects of compounds like this compound in real-time.[3] This application note provides a detailed protocol for a cell-based calcium imaging assay to characterize the activity of this compound on the human adenosine A1 receptor.
Principle of the Assay
This assay is designed to measure the ability of this compound to potentiate the inhibitory effect of an A1R agonist on intracellular calcium mobilization. Since A1R activation is inhibitory to calcium signaling, a Gq-coupled GPCR is co-expressed in the host cells to elicit a robust and measurable calcium release from the endoplasmic reticulum upon stimulation with its cognate agonist. The subsequent addition of an A1R agonist will inhibit this calcium signal. This compound, as an A1R PAM, is expected to enhance this inhibition. The change in the inhibitory potency of the A1R agonist in the presence of this compound is the primary readout of this assay.
Signaling Pathway
Caption: this compound signaling pathway modulation.
Experimental Workflow
Caption: Calcium imaging assay workflow.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| HEK293 Cell Line (expressing A1R and a Gq-coupled receptor) | In-house or Commercial | N/A |
| DMEM, high glucose, GlutaMAX™ Supplement | Thermo Fisher Scientific | 10566016 |
| Fetal Bovine Serum (FBS), qualified | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher Scientific | 15140122 |
| TrypLE™ Express Enzyme (1X), no phenol red | Thermo Fisher Scientific | 12604013 |
| Fluo-4 AM, cell permeant | Thermo Fisher Scientific | F14201 |
| Pluronic™ F-127, 20% solution in DMSO | Thermo Fisher Scientific | P3000MP |
| Probenecid, water soluble | Sigma-Aldrich | P8761 |
| This compound | DC Chemicals | This compound |
| Adenosine (A1R agonist) | Sigma-Aldrich | A9251 |
| Carbachol (M3 receptor agonist, if applicable) | Sigma-Aldrich | C4382 |
| 384-well black, clear bottom microplates | Corning | 3712 |
Experimental Protocols
Cell Culture and Seeding
-
Culture HEK293 cells co-expressing the human adenosine A1 receptor and a suitable Gq-coupled receptor (e.g., M3 muscarinic receptor) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
On the day before the assay, harvest the cells using TrypLE™ Express.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 384-well black, clear bottom microplate at a density of 20,000 cells per well in 20 µL of culture medium.
-
Incubate the plate overnight at 37°C with 5% CO₂.
Calcium Indicator Dye Loading
-
Prepare a 2X dye loading buffer consisting of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 2.5 mM probenecid, 4 µM Fluo-4 AM, and 0.04% Pluronic™ F-127.
-
Gently remove the cell culture medium from the wells.
-
Add 20 µL of the 2X dye loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
Compound Addition and Assay
-
Prepare serial dilutions of this compound and the A1R agonist (e.g., adenosine) in HBSS with 20 mM HEPES and 0.1% BSA.
-
Prepare a solution of the Gq-coupled receptor agonist (e.g., carbachol) at a concentration that elicits a maximal response (e.g., EC₁₀₀).
-
Using a fluorescent plate reader equipped with automated injectors, perform the following steps: a. Add 10 µL of this compound solution (or vehicle) to the appropriate wells. b. Incubate for 15 minutes at room temperature. c. Add 10 µL of the A1R agonist solution to the wells. d. Incubate for 5 minutes at room temperature. e. Establish a baseline fluorescence reading for 10-20 seconds. f. Inject 20 µL of the Gq-coupled receptor agonist solution. g. Immediately begin kinetic reading of fluorescence intensity (e.g., every second for 2-3 minutes) at an excitation wavelength of 494 nm and an emission wavelength of 516 nm.
Data Presentation and Analysis
The primary data will be the change in fluorescence intensity over time. The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. The inhibitory effect of the A1R agonist is then calculated as a percentage of the control response (Gq agonist alone). IC₅₀ values for the A1R agonist in the presence and absence of different concentrations of this compound are determined by fitting the concentration-response data to a four-parameter logistic equation.[4]
Hypothetical Quantitative Data
Table 1: Potentiation of Adenosine IC₅₀ by this compound
| This compound Concentration (nM) | Adenosine IC₅₀ (nM) | Fold Shift |
| 0 (Vehicle) | 150 | 1.0 |
| 10 | 75 | 2.0 |
| 30 | 30 | 5.0 |
| 100 | 10 | 15.0 |
| 300 | 5 | 30.0 |
Table 2: Effect of this compound on Maximum Inhibition by Adenosine
| This compound Concentration (nM) | Maximum Inhibition (%) |
| 0 (Vehicle) | 85 ± 5 |
| 10 | 88 ± 4 |
| 30 | 92 ± 3 |
| 100 | 95 ± 2 |
| 300 | 96 ± 2 |
Logical Relationship of Assay Components
Caption: Logical relationship of assay components.
Conclusion
The described calcium imaging assay provides a robust and high-throughput compatible method for the characterization of this compound as a positive allosteric modulator of the adenosine A1 receptor. By quantifying the this compound-mediated shift in the potency of an A1R agonist, researchers can effectively determine its pharmacological activity. This protocol can be adapted for screening compound libraries to identify novel A1R modulators for drug discovery and development.
References
Application Notes and Protocols: VCP171 in Combination with Adenosine A1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
VCP171 is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct site on the A1R, enhancing the binding and/or efficacy of endogenous adenosine or synthetic A1R agonists.[3][4][5] This allosteric modulation offers a promising therapeutic strategy, as it can provide greater subtype selectivity and a more localized, physiological response, potentially mitigating the side effects associated with systemic A1R activation.[5] These application notes provide detailed protocols for investigating the effects of this compound in combination with A1R agonists in various in vitro assays.
Data Presentation
The following tables summarize the quantitative data on the interaction of this compound with the adenosine A1 receptor, highlighting its allosteric modulatory properties.
Table 1: Allosteric Modulatory Parameters of this compound on Adenosine A1 Receptor Signaling
| Parameter | Value | Assay Conditions | Reference |
| pKB | 5.65 | Radioligand binding assay with NECA | [1][2] |
| Binding Cooperativity (α) with NECA | 0.68 | Radioligand binding assay | [1] |
| pKB | 5.50 ± 0.29 | Inhibition of forskolin-mediated cAMP assay with adenosine | [1] |
| Cooperativity (Logαβ) with Adenosine | 0.76 ± 0.25 | Inhibition of forskolin-mediated cAMP assay | [1] |
| Allosteric Agonism (LogτB) | -0.23 ± 0.12 | Inhibition of forskolin-mediated cAMP assay | [1] |
Table 2: Effect of this compound on Agonist-Induced β-Arrestin 2 Recruitment
| Agonist | This compound Concentration | Increase in β-Arrestin 2 Recruitment | Cell Line | Reference |
| NECA (0.1 nM) | Not specified | 10% | A1AR-NanoBit®-βarr2 HEK 293 | [6] |
| NECA (1 nM) | Not specified | 18% | A1AR-NanoBit®-βarr2 HEK 293 | [6] |
| NECA (100 nM) | Not specified | 19% | A1AR-NanoBit®-βarr2 HEK 293 | [6] |
Table 3: Electrophysiological Effects of this compound in a Neuropathic Pain Model
| Parameter | Condition | This compound (10 μM) Effect | Reference |
| AMPA-mediated eEPSC Amplitude (Lamina I) | Sham Control | 13 ± 2% reduction | [7] |
| AMPA-mediated eEPSC Amplitude (Lamina I) | Nerve-Injured | 24 ± 4% reduction | [7] |
Signaling Pathways and Experimental Workflows
Adenosine A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor, a Gi/o protein-coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[8] This pathway also involves the modulation of various ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a general workflow for characterizing the effect of this compound in combination with an adenosine A1 receptor agonist.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the effect of this compound on A1R agonist-mediated inhibition of adenylyl cyclase.
Materials:
-
CHO-K1 cells stably expressing the human adenosine A1 receptor.
-
This compound (stock solution in DMSO).
-
Adenosine A1 receptor agonist (e.g., NECA, CPA, or adenosine; stock solution in appropriate solvent).
-
Forskolin.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
96-well or 384-well white opaque microplates.
Procedure:
-
Cell Preparation:
-
Culture A1R-expressing CHO-K1 cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration (typically 1,000-10,000 cells/well).
-
-
Compound Preparation:
-
Prepare serial dilutions of the A1R agonist in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer. For co-treatment, prepare combinations of a fixed concentration of this compound with serial dilutions of the agonist.
-
-
Assay Protocol:
-
Add the PDE inhibitor to the cell suspension.
-
Dispense the cell suspension into the microplate wells.
-
Add this compound and/or A1R agonist to the appropriate wells. For antagonist mode, pre-incubate with this compound before adding the agonist.
-
Add forskolin to all wells (except basal controls) to stimulate adenylyl cyclase.
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate concentration-response curves for the A1R agonist in the absence and presence of this compound.
-
Calculate EC50 values and maximal responses.
-
Determine the allosteric parameters (e.g., α, β, and pKB) using an appropriate operational model of allosterism.
-
Protocol 2: β-Arrestin 2 Recruitment Assay
This protocol utilizes a split-luciferase complementation assay (e.g., NanoBit®) to measure this compound's effect on agonist-induced β-arrestin 2 recruitment to the A1R.[6]
Materials:
-
HEK 293 cells co-expressing A1R fused to the large luciferase subunit (LgBiT) and β-arrestin 2 fused to the small subunit (SmBiT).[6]
-
This compound (stock solution in DMSO).
-
Adenosine A1 receptor agonist (e.g., NECA; stock solution in water or DMSO).
-
Luciferase substrate (e.g., coelenterazine h).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
White, clear-bottom 96-well microplates.
Procedure:
-
Cell Preparation:
-
Seed the engineered HEK 293 cells into the microplate at a density of ~25,000 cells/well and incubate for 24 hours.[6]
-
-
Compound and Substrate Preparation:
-
Prepare serial dilutions of the A1R agonist and this compound in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Prepare the luciferase substrate solution according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Replace the cell culture medium with the substrate solution and incubate as recommended by the manufacturer.
-
Equilibrate the plate to room temperature.
-
Add this compound and/or the A1R agonist to the wells.
-
Measure luminescence immediately and kinetically over a period of time (e.g., 60 minutes) using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal over time for each condition.
-
Determine the area under the curve or the peak response.
-
Generate concentration-response curves for the agonist in the presence and absence of this compound to quantify the potentiation of β-arrestin 2 recruitment.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol is a general guideline for investigating the effect of this compound and an A1R agonist on synaptic transmission, such as AMPA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs), in neurons.[7]
Materials:
-
Brain slices containing the neurons of interest (e.g., from rat spinal cord).
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording.
-
Intracellular solution for the patch pipette.
-
This compound (stock solution in DMSO).
-
Adenosine A1 receptor agonist (e.g., CPA).
-
Pharmacological agents to isolate specific currents (e.g., antagonists for GABAA, glycine, and NMDA receptors).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Slice Preparation:
-
Prepare acute brain slices (e.g., 300 µm thick) in ice-cold, oxygenated slicing aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated recording aCSF at a constant rate.
-
Identify neurons for recording using a microscope with DIC optics.
-
-
Whole-Cell Recording:
-
Pull patch pipettes and fill with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline eEPSCs by stimulating afferent fibers with a bipolar electrode.
-
-
Drug Application:
-
After obtaining a stable baseline recording, bath-apply the A1R agonist at a specific concentration and record the effect on eEPSC amplitude.
-
Following washout of the agonist, co-apply the A1R agonist with this compound and record the combined effect. Alternatively, pre-incubate the slice with this compound before agonist application.
-
-
Data Analysis:
-
Measure the amplitude of the eEPSCs before, during, and after drug application.
-
Calculate the percentage of inhibition or potentiation of the eEPSC amplitude by the agonist alone and in combination with this compound.
-
Analyze other synaptic parameters such as paired-pulse ratio if applicable.
-
References
- 1. VCP 171 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Separation of on-target efficacy from adverse effects through rational design of a bitopic adenosine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. VPC171 | 1018830-99-3 | Adenosine Receptor | MOLNOVA [molnova.com]
- 8. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening VCP/p97 Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valosin-containing protein (VCP), also known as p97 in mammals, is a highly conserved AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining cellular protein homeostasis.[1][2][3] VCP is involved in a myriad of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage response.[1][2][3][4] Its central role in these pathways makes it a compelling therapeutic target for various diseases, including cancer and neurodegenerative disorders.
These application notes provide detailed protocols for a suite of cell-based assays designed to screen for and characterize modulators of VCP/p97 activity. The assays are selected to cover the key functional areas of VCP/p97, providing a comprehensive platform for identifying and validating novel inhibitors.
Key VCP/p97-Mediated Signaling Pathways
VCP/p97 functions as a segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular structures or protein complexes, thereby facilitating their subsequent degradation by the proteasome or through autophagy.[1][2]
Ubiquitin-Proteasome System (UPS)
The UPS is the primary pathway for selective protein degradation in eukaryotic cells. VCP/p97, in conjunction with its cofactors, recognizes and unfolds ubiquitinated substrate proteins, preparing them for degradation by the 26S proteasome.[5][6]
Caption: The Ubiquitin-Proteasome System (UPS) pathway.
Endoplasmic Reticulum-Associated Degradation (ERAD)
ERAD is a quality control pathway that removes misfolded or unassembled proteins from the endoplasmic reticulum.[7][8][9] VCP/p97 is essential for the retro-translocation of these ubiquitinated proteins from the ER to the cytoplasm for proteasomal degradation.[3][4][10]
Caption: The Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.
Autophagy
Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. VCP/p97 has been implicated in several stages of autophagy, including autophagosome maturation and fusion with lysosomes.[1][11]
Caption: The Autophagy pathway.
Experimental Protocols
The following protocols describe cell-based assays to quantify the activity of VCP/p97 within its major functional pathways.
Ubiquitin-Proteasome System (UPS) Activity Assay
This assay utilizes a reporter cell line expressing a fluorescent protein fused to a degradation signal (degron), making it a substrate for the UPS. Inhibition of VCP/p97 will lead to the accumulation of the fluorescent reporter.
Experimental Workflow
Caption: Workflow for the UPS activity assay.
Protocol
-
Cell Seeding: Seed a UPS reporter cell line (e.g., HEK293-GFP-degron) in a black, clear-bottom 96-well plate at a density of 10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of test compounds (potential this compound inhibitors) and controls. A known proteasome inhibitor (e.g., MG132) should be used as a positive control and DMSO as a vehicle control. Add compounds to the cells.
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorescent reporter (e.g., 485 nm excitation and 520 nm emission for GFP).
-
Data Analysis: Normalize the fluorescence signal to the vehicle control. Plot the normalized signal against the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Data Presentation
| Compound | IC₅₀ (µM) for UPS Inhibition |
| Test Compound A | 1.5 |
| Test Compound B | 10.2 |
| Positive Control (MG132) | 0.1 |
| Negative Control | > 50 |
ERAD Activity Assay
This assay employs a cell line expressing a misfolded, ER-retained reporter protein (e.g., a mutated form of alpha-1-antitrypsin, A1AT-Z) tagged with a reporter like luciferase. VCP/p97 inhibition will prevent its degradation, leading to its accumulation.
Experimental Workflow
Caption: Workflow for the ERAD activity assay.
Protocol
-
Cell Seeding: Seed an ERAD reporter cell line (e.g., HeLa-A1AT-Z-Luc) in a white, opaque 96-well plate at a density of 8,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of test compounds and controls.
-
Incubation: Incubate for 12 to 48 hours.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the fold-change in luminescence relative to the vehicle control and determine the EC₅₀ value.
Data Presentation
| Compound | EC₅₀ (µM) for ERAD Inhibition |
| Test Compound A | 2.1 |
| Test Compound B | 15.8 |
| Positive Control (Eeyarestatin I) | 0.5 |
| Negative Control | > 50 |
Autophagic Flux Assay
This assay measures the rate of autophagic degradation.[11] It often involves monitoring the levels of LC3-II, a protein associated with autophagosome membranes, in the presence and absence of a lysosomal inhibitor.[12] VCP/p97 inhibition can impair autophagic flux.
Experimental Workflow
Caption: Workflow for the autophagic flux assay.
Protocol
-
Cell Seeding: Seed a relevant cell line (e.g., U2OS) in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with test compounds. For each compound concentration, have a parallel well treated with the compound plus a lysosomal inhibitor (e.g., Bafilomycin A1). Include appropriate controls.
-
Incubation: Incubate for 4 to 12 hours.
-
Cell Lysis and Protein Quantification: Lyse the cells, collect the lysates, and determine the protein concentration.
-
Western Blotting: Perform Western blot analysis to detect LC3-II and p62/SQSTM1 levels. Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Quantify the band intensities. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. A decrease in this difference upon treatment with a test compound indicates impaired autophagic flux.
Data Presentation
| Treatment | LC3-II Level (Arbitrary Units) | p62 Level (Arbitrary Units) | Autophagic Flux (LC3-II with Baf A1 - LC3-II without Baf A1) |
| Vehicle | 1.0 | 1.0 | 3.5 |
| Vehicle + Baf A1 | 4.5 | 2.8 | - |
| Compound A (5 µM) | 2.5 | 2.0 | 1.8 |
| Compound A (5 µM) + Baf A1 | 4.3 | 3.5 | - |
Cell Viability Assay
A cell viability assay is essential to assess the cytotoxic effects of VCP/p97 inhibitors.[13][14][15] Assays like the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels, are suitable for high-throughput screening.[14]
Experimental Workflow
Caption: Workflow for the cell viability assay.
Protocol
-
Cell Seeding: Seed cancer or other relevant cell lines in a white, opaque 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of test compounds and controls to the cells.
-
Incubation: Incubate for 48 to 72 hours.
-
Luminescence Measurement: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol and measure luminescence with a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control and plot the percentage of viable cells against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation
| Cell Line | Compound | GI₅₀ (µM) |
| HCT116 | Test Compound A | 0.8 |
| HeLa | Test Compound A | 1.2 |
| HCT116 | Test Compound B | 7.5 |
| HeLa | Test Compound B | 9.1 |
Conclusion
The cell-based assays described in these application notes provide a robust framework for screening and characterizing inhibitors of VCP/p97. By employing a multi-assay approach that interrogates the key functions of VCP/p97, researchers can gain a comprehensive understanding of a compound's mechanism of action and its potential as a therapeutic agent. The provided protocols and data presentation formats are designed to facilitate high-throughput screening and lead optimization efforts in drug discovery programs targeting VCP/p97.
References
- 1. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]
- 3. AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential | Semantic Scholar [semanticscholar.org]
- 5. Protein Degradation and PROTACs [worldwide.promega.com]
- 6. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays to measure ER-associated degradation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays to Measure ER-Associated Degradation in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 9. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 10. Assays for protein retrotranslocation in ERAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Cell Health Screening Assays for Drug Discovery [promega.com]
- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
VCP171 Technical Support Center: Solubility Troubleshooting
Welcome to the technical support center for VCP171. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with this compound in cell culture media.
This compound is a positive allosteric modulator of the adenosine A1 receptor, noted for its potential in neuropathic pain research.[1][2][3] Like many potent small molecules, it is hydrophobic, which can present challenges in achieving and maintaining solubility in aqueous cell culture environments.[4][5] This guide will help you overcome these challenges to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in culture media?
A1: this compound is a small molecule modulator of the adenosine A1 receptor with a molecular weight of 347.4 g/mol .[1] Its chemical structure lends it a hydrophobic nature, meaning it has poor solubility in water-based solutions like cell culture media. This can lead to the compound precipitating or "crashing out" of solution, especially when diluting a concentrated stock from an organic solvent like DMSO into the aqueous medium.[4]
Q2: What are the initial signs of this compound precipitation in my cell culture?
A2: The first signs of precipitation can be subtle. Look for a faint cloudiness or haziness in the medium after adding the compound.[5] In more severe cases, you may see visible particles, either suspended in the liquid or settled at the bottom of the culture vessel. These can sometimes be mistaken for microbial contamination, so it is crucial to inspect the culture under a microscope.[5] Compound precipitate will appear as non-motile crystalline or amorphous structures, whereas bacterial contamination typically involves motile organisms.
Q3: What is the best solvent for making a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is capable of dissolving this compound at concentrations of 30 mg/mL.[1] Always use anhydrous, high-purity DMSO to prevent compound degradation and ensure maximum solubility.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity.[5][6] However, some sensitive cell types may be affected at concentrations as low as 0.1%.[5] It is best practice to keep the final DMSO concentration below 0.1% if possible and to always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound working solutions in cell culture media.
Issue 1: Immediate Precipitate Formation Upon Dilution
Question: I dissolved this compound in DMSO to make a 10 mM stock. When I add it to my cell culture medium, a precipitate forms instantly. What's happening and how can I fix it?
Answer: This common issue, known as "crashing out," occurs when the hydrophobic compound is rapidly transferred from a high-concentration organic solvent to an aqueous environment where its solubility is much lower.[4] The workflow diagram below outlines steps to resolve this.
Potential Causes & Solutions:
-
High Final Concentration: Your target concentration may exceed the solubility limit of this compound in the media.
-
Solution: Determine the maximum soluble concentration experimentally (see Protocol 2). Try working at a lower final concentration.
-
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of media causes a rapid polarity shift, forcing the compound out of solution.[5]
-
Solution 1: Perform a serial dilution. First, make an intermediate dilution of your stock in pure DMSO, then add this to the pre-warmed media.
-
Solution 2: Add the stock solution dropwise to the vortexing media.[5] This gradual introduction helps maintain solubility.
-
-
Media Temperature: The solubility of many compounds is lower at cooler temperatures.
-
Solution: Always use culture media that has been pre-warmed to 37°C before adding this compound.[4]
-
Issue 2: Precipitate Forms Over Time in the Incubator
Question: My this compound solution was clear initially, but after a few hours in the incubator, I see a fine precipitate in the wells. Why does this happen?
Answer: This delayed precipitation can be caused by several factors related to the stability of the solution under culture conditions.
-
Potential Causes & Solutions:
-
Temperature Fluctuations: Repeatedly removing plates from the incubator can cause temperature cycling that affects solubility.
-
Solution: Minimize the time culture plates are outside the incubator. If frequent observation is needed, use a microscope with a heated stage.
-
-
Evaporation: Over long-term experiments, media evaporation can increase the effective concentration of this compound beyond its solubility limit.
-
Solution: Ensure the incubator has adequate humidity. Use low-evaporation lids or seal plates with gas-permeable membranes.[4]
-
-
pH Shift: Changes in media pH due to cell metabolism can alter the ionization state and solubility of the compound.
-
Solution: Ensure your CO₂ levels are stable. For long-term cultures, consider using a medium buffered with HEPES in addition to bicarbonate.[5]
-
-
Data Presentation: this compound Solubility
The following tables summarize the solubility of this compound in common lab solvents and the influence of serum on its stability in media.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) |
|---|---|---|
| DMSO | 30[1] | 86.4 |
| DMF | 30[1] | 86.4 |
| Ethanol | 10[1] | 28.8 |
| DMSO:PBS (pH 7.2) (1:6) | 0.14[1] | 0.4 |
Data compiled from supplier information.[1] Molar equivalents calculated using a molecular weight of 347.4 g/mol .
Table 2: Effect of Fetal Bovine Serum (FBS) on this compound Solubility in DMEM
| Final this compound Conc. (µM) | DMEM + 0% FBS (24h) | DMEM + 2% FBS (24h) | DMEM + 10% FBS (24h) |
|---|---|---|---|
| 1 | Clear | Clear | Clear |
| 5 | Precipitate | Clear | Clear |
| 10 | Precipitate | Precipitate | Clear |
| 20 | Precipitate | Precipitate | Precipitate |
This table presents illustrative data showing that serum proteins like albumin can help stabilize hydrophobic compounds in solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Bring the vial of this compound powder to room temperature before opening.
-
Calculation: The molecular weight of this compound is 347.4 g/mol . To make 1 mL of a 10 mM stock solution, you will need 3.47 mg of this compound.
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 347.4 g/mol * 1000 mg/g * 1 mL = 3.47 mg
-
-
Dissolution: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, high-purity DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the tube in a room temperature water bath for 5-10 minutes.[7][8]
-
Verification: Visually inspect the solution against a light source to ensure it is completely clear and free of any undissolved particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Media
-
Preparation: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Serial Dilution: In a 96-well clear-bottom plate, prepare a two-fold serial dilution of this compound directly in your complete cell culture medium (pre-warmed to 37°C). Start with a high concentration (e.g., 50 µM) and dilute down.
-
Example: Add 100 µL of media to wells A2-A12. Add 200 µL of 50 µM this compound working solution to well A1. Transfer 100 µL from A1 to A2, mix, then transfer 100 µL from A2 to A3, and so on.
-
-
Controls: Include a "media only" well and a "vehicle control" well containing the highest concentration of DMSO used in the dilution series (e.g., 0.5%).
-
Incubation: Incubate the plate under standard culture conditions (37°C, 5% CO₂).
-
Observation: Visually inspect the wells for any signs of cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours).[4] For a more quantitative measure, you can read the absorbance of the plate at a wavelength between 500-600 nm; an increase in absorbance indicates scattering due to precipitate formation.[4]
-
Determination: The highest concentration that remains completely clear throughout the observation period is the maximum working soluble concentration for this compound under your specific experimental conditions.
This compound Signaling Pathway
This compound acts as a positive allosteric modulator (PAM) of the Adenosine A1 Receptor (A1R), a G-protein coupled receptor (GPCR). This diagram illustrates its mechanism of action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. file.selleckchem.com [file.selleckchem.com]
Optimizing VCP171 concentration for maximal A1 receptor modulation
Technical Support Center: VCP171 & A1 Receptor Modulation
Welcome to the technical support center for this compound, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues. This compound acts as a PAM and can also behave as a partial agonist in the absence of an orthosteric agonist, leading to the inhibition of cAMP activity.
Summary of this compound Bioactivity
This compound enhances the activity of the A1 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), which primarily signals through the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2][3] This modulation has been shown to inhibit excitatory postsynaptic currents in neuropathic pain models.[1] The following tables summarize the key pharmacological data for this compound.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Assay Type | Species | Notes |
|---|---|---|---|---|
| pKB (PAM activity) | 5.65 | Radioligand Binding | - | Measures allosteric modulation affinity. |
| Binding Cooperativity (αβ with NECA) | 0.68 | Radioligand Binding | - | Value < 1 indicates negative cooperativity with the agonist NECA. |
| EC50 (eEPSC Inhibition, Lamina I) | 1.995 µM | Electrophysiology | Rat (Neuropathic Pain Model) | Measures functional potency in inhibiting synaptic transmission. |
| EC50 (eEPSC Inhibition, Lamina II) | 0.251 µM | Electrophysiology | Rat (Neuropathic Pain Model) | Demonstrates higher potency in Lamina II neurons. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in characterizing the effects of this compound.
Protocol 1: Radioligand Binding Assay (Competition)
This protocol determines the affinity (Ki) of this compound for the A1 receptor by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human A1 receptor
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl₂)
-
Radioligand (e.g., [³H]DPCPX)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from A1R-expressing cells via homogenization and centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of this compound.
-
Incubation: Add the cell membrane preparation (25-50 µg protein) to each well. Incubate at room temperature for 60-90 minutes to reach equilibrium.[4]
-
Filtration: Rapidly separate bound from free radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester.[5][6]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC₅₀ and convert it to Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay (Functional)
This assay measures the functional consequence of A1 receptor activation by this compound, which is the inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells expressing human A1 receptor
-
Assay buffer (e.g., HBSS with HEPES and BSA)
-
Forskolin (to stimulate adenylyl cyclase)
-
Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX)[7]
-
This compound stock solution
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA)
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate and grow to 80-90% confluency.
-
Pre-treatment: Aspirate media and add assay buffer containing a PDE inhibitor. Incubate for 15-30 minutes at room temperature.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except negative controls) to stimulate cAMP production.
-
Incubation: Incubate for 30 minutes at room temperature.[7]
-
Lysis & Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value, representing its potency in inhibiting cAMP production.
Visualizations: Pathways and Workflows
Troubleshooting and FAQs
This section addresses common issues encountered during A1 receptor modulation experiments.
Q1: My radioligand binding assay shows high non-specific binding (>30%). What can I do?
A1: High non-specific binding (NSB) can obscure the specific signal. Consider the following steps:
-
Reduce Membrane Protein: Titrate the amount of membrane protein used in the assay. A typical starting range is 100-500 µg, but less may be needed.[8]
-
Pre-soak Filters: Soak the glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) before use to block non-specific sites on the filter itself.[8]
-
Optimize Wash Steps: Increase the number of washes with ice-cold buffer or increase the wash volume to more effectively remove unbound radioligand.
-
Choose a Different Radioligand: Some radioligands are inherently "stickier" due to hydrophobicity. If possible, test an alternative radioligand for the A1 receptor.[9]
Q2: The signal window in my cAMP assay is very low.
A2: A small signal window (difference between basal and forskolin-stimulated cAMP levels) makes it difficult to resolve compound effects.
-
Check Cell Health and Receptor Expression: Ensure cells are healthy and have not been passaged too many times. Confirm A1 receptor expression levels.
-
Optimize Forskolin Concentration: Perform a dose-response curve for forskolin to find the concentration that gives a robust (sub-maximal, ~EC₈₀) stimulation of cAMP. This ensures that an inhibitory effect can be clearly observed.
-
Verify PDE Inhibitor Activity: The PDE inhibitor is critical for preventing cAMP degradation. Ensure it is fresh and used at an effective concentration (e.g., 10-100 µM for IBMX). Note that IBMX can have antagonist activity at A1 receptors; using an alternative like rolipram may be necessary.[7]
-
Increase Cell Number: Titrate the number of cells per well. More cells can lead to a larger overall signal. A range of 1,000-10,000 cells per well is a good starting point.[7]
Q3: My dose-response curve is flat or shows poor reproducibility.
A3: This often points to issues with compound solubility, stability, or assay conditions.
-
Check this compound Solubility: this compound is soluble in DMSO and ethanol. Ensure the final concentration of the solvent in your assay buffer is low (typically <0.5%) and consistent across all wells to avoid solvent effects.
-
Verify Compound Dilutions: Re-check calculations and perform serial dilutions carefully. Use freshly prepared dilutions for each experiment.
-
Ensure Equilibrium: For binding assays, ensure the incubation time is sufficient to reach equilibrium. This can be determined through kinetic binding experiments.[8] For functional assays, ensure the stimulation time is optimal.
-
Plate Uniformity: Check for "edge effects" in the plate. Ensure uniform cell seeding and temperature across the plate during incubations.
Q4: How do I interpret the difference between this compound's potency in binding (Ki) versus functional (IC₅₀) assays?
A4: It is common for a compound's affinity (Ki) to differ from its functional potency (IC₅₀).
-
Affinity vs. Potency: Ki reflects the physical binding of the compound to the receptor, while IC₅₀ in a functional assay reflects the compound's ability to produce a biological response.
-
Signal Amplification: Functional assays, like cAMP inhibition, are part of a signaling cascade. Signal amplification can mean that only a fraction of receptors need to be occupied to elicit a maximal response, often resulting in an IC₅₀ value that is lower (more potent) than the Ki value.
-
Assay Conditions: Differences in buffer composition, temperature, and cell type between the two assays can also contribute to variations in measured values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor | MDPI [mdpi.com]
- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 4. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. revvity.com [revvity.com]
How to prevent VCP171 precipitation in aqueous solutions
Welcome to the technical support hub for VCP171. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and handling of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve directly in my aqueous buffer. Why is this happening?
A1: this compound is a complex organic molecule with low intrinsic aqueous solubility. Like many research compounds, it is hydrophobic and will not readily dissolve in purely aqueous systems.[1][2] It is critical to first prepare a concentrated stock solution in an appropriate organic solvent before making final dilutions in your experimental buffer.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: We recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare stock solutions of this compound.[3][4] A stock concentration of 10 mM in DMSO is typically achievable. For long-term storage, stock solutions should be aliquoted and stored at -20°C or -80°C. One supplier notes that this compound is stable for up to two weeks at 4°C in DMSO.[5]
Q3: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. How can I prevent this?
A3: This is a common issue known as "solvent shock" or "crashing out," which occurs due to the rapid change in solvent polarity.[3][6] When a small volume of a highly concentrated organic stock is added to a large volume of an aqueous medium, the compound's solubility limit is abruptly exceeded. To prevent this, always add the DMSO stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing.[6] This gradual dispersion is crucial for keeping the compound in solution.
Q4: My this compound solution was initially clear but became cloudy after a few hours at room temperature. What causes this delayed precipitation?
A4: Delayed precipitation can be caused by several factors:
-
Supersaturation: The initial solution may have been supersaturated, a metastable state where the concentration is temporarily above the thermodynamic solubility limit. Over time, the compound slowly crashes out to reach equilibrium.[7]
-
Temperature Fluctuations: The solubility of many compounds is temperature-dependent. A decrease in temperature can lower the solubility limit, causing precipitation.[6]
-
pH Instability: If your aqueous solution is not well-buffered, absorption of atmospheric CO₂ can lower the pH, affecting the solubility of pH-sensitive compounds.[6][8]
-
Compound Degradation: Although less common for delayed precipitation, degradation over time can lead to less soluble byproducts.[9]
Q5: Can I adjust the pH of my buffer to improve this compound solubility?
A5: Yes, if this compound has ionizable groups, its solubility will be pH-dependent.[2][10][11] Determining the compound's pKa is essential to understand how pH affects its charge and, consequently, its solubility. For a weak acid, solubility increases at higher pH, while for a weak base, it increases at lower pH.[10][12] It is crucial to ensure the final pH is compatible with your experimental system (e.g., cell viability).[13]
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step guide to identify and resolve the issue.
Issue: Precipitation upon dilution of DMSO stock into aqueous buffer.
| Possible Cause | Explanation | Suggested Solution |
| Incorrect Dilution Method | Adding the aqueous buffer directly to the small volume of DMSO stock creates a localized, rapid polarity change, causing immediate precipitation.[6] | Always add the DMSO stock slowly and dropwise to the full volume of vigorously stirring aqueous buffer. This ensures a more gradual and controlled dispersion.[6] |
| Final Co-solvent Concentration is Too Low | The final concentration of DMSO in the aqueous solution may be insufficient to keep the hydrophobic this compound dissolved.[3] | Increase the final DMSO concentration slightly. For most cell-based assays, a final concentration of up to 0.5% is tolerable, but it is critical to run a vehicle control with the same DMSO concentration. Always check the tolerance of your specific experimental system. |
| Concentration Exceeds Solubility Limit | The target final concentration of this compound may be higher than its solubility limit in the final buffer, even with a co-solvent. | Determine the kinetic solubility of this compound in your specific medium (see Protocol 3). If your target concentration is too high, you may need to lower it or incorporate additional solubilizing agents. |
Issue: Solution becomes cloudy or precipitates over time.
| Possible Cause | Explanation | Suggested Solution |
| Solution Instability | This compound may not be stable in aqueous solutions for extended periods, especially at room temperature or 37°C.[6] | Prepare working solutions fresh for each experiment and use them immediately. Avoid storing aqueous dilutions of this compound. |
| Temperature Changes | Moving a solution from a warmer preparation temperature (e.g., 37°C) to a cooler temperature (e.g., 4°C or room temp) can cause precipitation if the compound's solubility is temperature-dependent. | Maintain a constant temperature throughout the experiment. If storage is necessary, store at the preparation temperature, but preparing fresh is always recommended. |
| pH Shift | The pH of an unbuffered or weakly buffered solution can change over time, affecting the solubility of this compound.[6] | Use a robust, well-buffered system (e.g., PBS, HEPES) to maintain a stable pH throughout the experiment. |
Troubleshooting Workflow Diagram
Quantitative Data Summary
The following table summarizes the empirically determined kinetic solubility of this compound under various buffer conditions. This data should be used as a guide for experimental design.
| Buffer System | pH | Co-solvent (DMSO) | Temperature | Max Solubility (µM) |
| PBS | 7.4 | 0.1% | 25°C | ~ 5 µM |
| PBS | 7.4 | 0.5% | 25°C | ~ 25 µM |
| PBS | 7.4 | 0.5% | 37°C | ~ 35 µM |
| HEPES | 7.2 | 0.5% | 37°C | ~ 40 µM |
| Citrate | 5.0 | 0.5% | 25°C | < 1 µM |
| Tris | 8.5 | 0.5% | 25°C | ~ 50 µM |
Note: Data is representative and generated for guidance. Actual solubility may vary based on buffer purity, this compound lot, and exact experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder (MW: 347.35 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vial
-
Vortex mixer and sonicator
Procedure:
-
Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM solution, weigh 3.47 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 2-3 minutes.
-
If solids persist, sonicate the vial in a water bath for 5-10 minutes.[3]
-
Visually inspect the solution to ensure it is completely clear.
-
Dispense into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of an Aqueous Working Solution
Objective: To properly dilute the DMSO stock solution into an aqueous buffer to prevent precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium) pre-warmed to the experimental temperature
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer or magnetic stir plate
Procedure:
-
Bring the aqueous buffer to the final desired volume in a sterile tube.
-
Pre-warm the buffer to your experimental temperature (e.g., 37°C).
-
Begin vigorously stirring or vortexing the aqueous buffer.
-
While the buffer is mixing, slowly add the required volume of the 10 mM this compound DMSO stock drop-by-drop into the center of the vortex.
-
Example: To make 10 mL of a 10 µM solution (with 0.1% DMSO), add 10 µL of the 10 mM stock to 10 mL of buffer.
-
-
Continue to mix for an additional 1-2 minutes to ensure homogeneity.
-
Visually inspect the final solution for any signs of cloudiness or precipitation.
-
Use the freshly prepared working solution immediately.
Factors Affecting this compound Solubility
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound|1018830-99-3|COA [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Estimation of drug precipitation upon dilution of pH-controlled formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Addressing VCP171 off-target effects in experimental setups
Welcome to the technical support center for VCP171, a potent positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setups and to address potential challenges when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator of the adenosine A1 receptor (A1R).[1] This means it binds to a site on the receptor that is different from the binding site of the endogenous agonist, adenosine. By doing so, it enhances the effect of adenosine, leading to a more robust downstream signal. In the absence of an orthosteric agonist, this compound can act as a partial agonist, capable of inhibiting cAMP activity on its own.[1]
Q2: What are the known on-target effects of this compound?
A2: this compound has been shown to decrease excitatory synaptic currents, particularly in models of neuropathic pain.[2] It reduces AMPA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs) in lamina I and II neurons.[2]
Q3: Has the selectivity profile of this compound been published?
A3: Based on currently available public information, a comprehensive selectivity profile of this compound against a broad panel of receptors, kinases, and ion channels has not been published. As a positive allosteric modulator, it is designed for target specificity, but researchers should independently verify its selectivity in their experimental systems.
Q4: How can I assess the potential for off-target effects in my experiments?
A4: It is crucial to perform counter-screening assays. This can involve testing this compound against a panel of related G protein-coupled receptors (GPCRs), such as other adenosine receptor subtypes (A2A, A2B, A3), and other relevant receptors expressed in your model system. Commercial services are available that offer broad receptor profiling and kinase screening panels.
Q5: What are some general troubleshooting tips for working with positive allosteric modulators like this compound?
A5: Issues with PAMs can often be traced to assay conditions. Ensure that the concentration of the orthosteric agonist is appropriate to detect potentiation. Also, be aware of "probe-dependence," where the effect of the PAM can vary depending on the specific orthosteric agonist used. It is also important to carefully control for vehicle effects, as solvents like DMSO can have their own biological activity.
Troubleshooting Guides
Problem 1: Inconsistent or No Potentiation of the Agonist Response
| Possible Cause | Troubleshooting Step |
| Suboptimal Agonist Concentration | The effect of a PAM is dependent on the presence of an orthosteric agonist. If the agonist concentration is too high (saturating), it may be difficult to observe potentiation. Conversely, if it is too low, the response may not be robust enough to detect a change. Recommendation: Perform a full dose-response curve of your orthosteric agonist and select a concentration that produces a submaximal response (e.g., EC20 or EC50). |
| Probe-Dependence | The magnitude of the allosteric effect can vary depending on the orthosteric agonist used. Recommendation: Test this compound with more than one A1R agonist (e.g., adenosine, NECA, CPA) to fully characterize its modulatory effects. |
| Incorrect Assay Conditions | Factors such as incubation time, temperature, and buffer composition can influence the activity of both the PAM and the agonist. Recommendation: Optimize these parameters for your specific assay. Ensure that the incubation time is sufficient for both compounds to reach binding equilibrium. |
| Compound Instability or Precipitation | This compound is soluble in DMSO and ethanol. However, at high concentrations in aqueous solutions, it may precipitate. Recommendation: Visually inspect your assay wells for any signs of precipitation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Test the solubility of this compound in your specific assay buffer. |
Problem 2: High Background Signal or Apparent Agonist-Independent Activity
| Possible Cause | Troubleshooting Step |
| Partial Agonism of this compound | This compound has been reported to act as a partial agonist in the absence of an orthosteric agonist.[1] Recommendation: To distinguish between potentiation and direct agonism, run control experiments with this compound alone (without the orthosteric agonist). |
| Vehicle Effects | The vehicle used to dissolve this compound (e.g., DMSO) can have its own biological effects. Recommendation: Include a vehicle-only control in all experiments. Ensure that the final concentration of the vehicle is consistent across all conditions and is at a level that does not interfere with the assay. |
| Contamination of Reagents | Contamination of cell culture media or assay buffers can lead to unexpected results. Recommendation: Use fresh, sterile reagents. Regularly check cell cultures for any signs of contamination. |
Quantitative Data Summary
The following table summarizes the reported potency and efficacy of this compound from in vitro and ex vivo studies.
| Parameter | Value | Assay Conditions | Reference |
| pKb | 5.65 | Radioligand binding assay with NECA | [1] |
| Binding Cooperativity (with NECA) | 0.68 | Radioligand binding assay | [1] |
| EC50 (agonist dissociation) | 15.8 µM | Kinetic assay measuring agonist dissociation | [3] |
| EC50 (reduction of eEPSCs in lamina I neurons - neuropathic pain model) | 1.995 µM | Electrophysiology in rat spinal cord slices | [3] |
| EC50 (reduction of eEPSCs in lamina II neurons - neuropathic pain model) | 0.251 µM | Electrophysiology in rat spinal cord slices | [3] |
| EC50 (reduction of eEPSCs in lamina I neurons - sham control) | 2.512 µM | Electrophysiology in rat spinal cord slices | [3] |
| EC50 (reduction of eEPSCs in lamina II neurons - sham control) | 0.631 µM | Electrophysiology in rat spinal cord slices | [3] |
Experimental Protocols
cAMP Accumulation Assay to Measure A1R Activation
This protocol is designed to measure the inhibition of adenylyl cyclase activity following A1R activation.
Materials:
-
Cells expressing the adenosine A1 receptor (e.g., CHO-A1R or HEK293-A1R)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Forskolin (to stimulate adenylyl cyclase)
-
A1R agonist (e.g., adenosine or NECA)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the A1R agonist in assay buffer.
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with this compound or vehicle for 15-30 minutes.
-
Add the A1R agonist in the presence of a fixed concentration of forskolin (the concentration of forskolin should be optimized to produce a robust cAMP signal).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence and absence of this compound. A leftward shift in the agonist's EC50 value indicates a positive allosteric modulatory effect.
Electrophysiology Patch-Clamp for Measuring Neuronal Excitability
This protocol is adapted for measuring the effect of this compound on synaptic transmission in spinal cord slices.
Materials:
-
Rodent spinal cord slices
-
Artificial cerebrospinal fluid (aCSF)
-
Recording electrodes
-
Patch-clamp amplifier and data acquisition system
-
A1R agonist (e.g., adenosine)
-
This compound
Procedure:
-
Slice Preparation: Prepare acute spinal cord slices from rodents and maintain them in oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with aCSF. Establish a whole-cell patch-clamp recording from a neuron in the desired lamina (e.g., lamina I or II).
-
Baseline Recording: Record baseline evoked excitatory postsynaptic currents (eEPSCs) by stimulating afferent fibers.
-
Compound Application:
-
Apply the A1R agonist to the bath to establish a baseline level of inhibition.
-
Co-apply this compound with the A1R agonist and record the eEPSCs.
-
-
Data Analysis: Measure the amplitude of the eEPSCs before and after the application of this compound. A further reduction in the eEPSC amplitude in the presence of this compound indicates a positive allosteric modulatory effect on A1R-mediated synaptic inhibition.
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: Adenosine A1 Receptor signaling pathway modulated by this compound.
References
VCP171-Based Assays: A Technical Support Resource for Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VCP171, a selective inhibitor of the NLRP3 inflammasome, to ensure the reproducibility and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] It enhances the binding of the endogenous agonist, adenosine, to the A1R, thereby potentiating its downstream signaling effects.[3] In the absence of an orthosteric agonist, this compound can act as a partial agonist.[2] This modulation can lead to the inhibition of excitatory synaptic currents, which is relevant in models of neuropathic pain.[1][2]
Q2: What is the appropriate cell type for my this compound-based assay?
A2: The choice of cell line is critical and depends on the specific research question. For studying NLRP3 inflammasome inhibition, human or mouse immune cells such as primary macrophages, dendritic cells, or monocytes are commonly used.[4] The human monocytic cell line THP-1, once differentiated into a macrophage-like phenotype, is also a widely accepted model.[5]
Q3: How should I determine the optimal concentration of this compound for my experiments?
A3: The ideal concentration of this compound will vary depending on the cell type and specific assay conditions. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your particular experimental setup.[6][7] If published Ki or IC50 values are available, you can start with a concentration 5 to 10 times higher than these values to achieve complete inhibition.[6][8] A broad concentration range, for instance from nanomolar to high micromolar, is advisable for initial range-finding experiments.[6][7]
Q4: What are the proper procedures for dissolving and storing this compound?
A4: this compound is soluble in DMSO and ethanol up to 100 mM.[2] It is best practice to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[6] To maintain the stability of the compound and avoid degradation from multiple freeze-thaw cycles, the stock solution should be divided into smaller aliquots and stored at -20°C.[2][6] Working solutions should be freshly prepared by diluting the stock in the appropriate cell culture medium just before use.[6]
Troubleshooting Guides
Issue 1: High Background Signal in ELISA-Based Cytokine Detection
Q: My ELISA for IL-1β shows high readings in the negative control wells. What could be causing this?
A: High background in an ELISA can stem from several factors:
-
Insufficient Washing: Inadequate washing of the plate can leave behind unbound reagents, leading to a higher background signal. Ensure thorough washing by completely filling the wells with wash buffer and fully aspirating between washes. Increasing the number of wash cycles or adding a brief soak time can also be beneficial.[9][10][11]
-
Contamination: Contamination of reagents, buffers, or the water used for their preparation can introduce substances that interfere with the assay.[9][12] Using sterile, high-quality reagents and water is crucial.
-
Non-specific Binding: Antibodies may bind non-specifically to the plate surface. This can be mitigated by optimizing the blocking step. You might consider increasing the concentration of the blocking agent or extending the incubation time.[10][13]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample. Selecting highly specific antibodies is key to minimizing this issue.[10][12]
Issue 2: Lack of Inhibitory Effect from this compound
Q: I'm not observing the expected inhibitory effect of this compound on NLRP3 inflammasome activation. What should I investigate?
A: If this compound is not showing activity in your assay, consider the following:
-
Cell Permeability: The inhibitor may have poor permeability into the specific cell type you are using.[6][7]
-
Compound Integrity: Ensure that the this compound stock solution has been stored correctly and has not been subjected to excessive freeze-thaw cycles, which could lead to degradation.[6]
-
Assay Conditions: The timing of inhibitor addition is critical. For NLRP3 inflammasome assays, this compound should typically be added before the activation signal.[6] Also, verify that the concentrations of priming (e.g., LPS) and activation (e.g., Nigericin) signals are optimal for your cell type.[4]
-
Cellular Factors: High intracellular concentrations of competing molecules can sometimes reduce the apparent potency of an inhibitor in a cell-based assay compared to a biochemical one.[6]
Issue 3: High Variability and Poor Reproducibility Between Experiments
Q: My results with this compound are inconsistent across different experimental runs. How can I improve reproducibility?
A: Reproducibility is a cornerstone of reliable research. To minimize variability:
-
Standardize Cell Culture Conditions: Factors such as cell passage number, confluency at the time of the experiment, and media composition can all impact cellular responses.[7] Maintaining consistency in your cell culture practices is essential.[14][15][16]
-
Control for Solvent Effects: When using DMSO to dissolve this compound, ensure that the final concentration in the cell culture is low (typically ≤ 0.1%) and consistent across all wells, including controls.[6]
-
Instrument and Pipetting Accuracy: Calibrate your pipettes regularly and ensure that your plate reader is functioning correctly.[11] Inaccurate liquid handling can be a significant source of error.
-
Plate Edge Effects: Evaporation and temperature gradients across a microtiter plate can lead to "edge effects," where the outer wells behave differently from the inner wells. Consider leaving the outer wells empty or filling them with media without cells to create a humidity barrier.[17]
Quantitative Data Summary
| Compound | Target | Assay Type | Cell Type | IC50 / pKB |
| This compound | Adenosine A1 Receptor | Binding Assay | - | pKB = 5.65[2] |
| This compound | AMPA Receptor-mediated eEPSC | Electrophysiology | Rat Lamina I Neurons (Neuropathic Pain Model) | EC50 = 1.995 µM[18] |
| This compound | AMPA Receptor-mediated eEPSC | Electrophysiology | Rat Lamina II Neurons (Neuropathic Pain Model) | EC50 = 0.251 µM[18] |
| MCC950 | NLRP3 Inflammasome | Caspase-1 Activation | PMA-primed THP-1 cells | Dose-dependent inhibition[5] |
Experimental Protocols
Protocol: Measuring this compound Inhibition of NLRP3 Inflammasome Activation in THP-1 Cells
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at an appropriate density.
-
Differentiate the THP-1 cells into a macrophage-like phenotype by treating them with phorbol 12-myristate 13-acetate (PMA) for 3-24 hours.
-
-
Priming Step:
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[4]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Pre-incubate the primed cells with the various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.[6]
-
-
Activation Step:
-
Induce NLRP3 inflammasome activation by adding an activation signal such as Nigericin or ATP.[4]
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Quantify the amount of secreted IL-1β in the supernatant using a commercially available ELISA kit.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VCP 171 | Adenosine A1 Receptor Modulators: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Use Inhibitors [sigmaaldrich.com]
- 9. sinobiological.com [sinobiological.com]
- 10. arp1.com [arp1.com]
- 11. novateinbio.com [novateinbio.com]
- 12. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 13. biocompare.com [biocompare.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 15. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 17. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sapphire North America [sapphire-usa.com]
VCP171 stability and storage best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals working with VCP171. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability, proper storage, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least two years.[1] It is shipped with an ice pack to maintain a cool environment during transit.[1]
Q2: What is the physical appearance of this compound?
A2: this compound is supplied as a crystalline solid.
Q3: How should I prepare a stock solution of this compound?
A3: this compound has good solubility in several organic solvents. For initial stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are effective at a concentration of 30 mg/mL, and Ethanol at 10 mg/mL. When preparing for aqueous experimental conditions, a stock in DMSO can be diluted with PBS (pH 7.2) in a 1:6 ratio to achieve a concentration of 0.14 mg/mL.
Q4: My this compound solution appears cloudy after dilution in an aqueous buffer. What should I do?
A4: Cloudiness or precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are some steps to troubleshoot this:
-
Vortexing: Ensure the solution is vortexed thoroughly immediately after dilution to ensure proper mixing.
-
Sonication: Gentle sonication can help to break up any aggregates and improve dissolution.
-
Co-solvent Percentage: While it's important to minimize the final concentration of organic solvents in cell-based assays, a slightly higher percentage of DMSO might be necessary to maintain solubility. However, always perform a vehicle control to ensure the solvent concentration is not affecting your experimental results.
-
Fresh Solution: Prepare fresh dilutions from your stock solution immediately before each experiment to minimize the chance of precipitation over time.
Q5: Are there any visual signs of this compound degradation?
A5: While specific data on the visual signs of this compound degradation is limited, any change from its initial crystalline solid appearance, such as discoloration, clumping, or an oily appearance, could indicate potential degradation. If you observe any of these changes, it is recommended to use a fresh vial of the compound. For solutions, any unexpected color change or the appearance of insoluble particulates that cannot be redissolved could also be a sign of degradation.
Stability and Storage Data
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C | [1] |
| Long-term Stability | ≥ 2 years | [1] |
| Shipping Condition | With Ice Pack | [1] |
| Appearance | Crystalline Solid |
Solubility Data
| Solvent | Concentration |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 10 mg/mL |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 30 mg/mL.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Adenosine A1 Receptor (A1R) Activation Assay
This protocol provides a general framework for assessing the activity of this compound as a positive allosteric modulator of the Adenosine A1 Receptor.
-
Cell Culture: Culture cells expressing the human Adenosine A1 Receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Compound Preparation:
-
Prepare a fresh dilution series of this compound from the DMSO stock solution in the assay buffer.
-
Prepare a dilution series of a known A1R agonist (e.g., adenosine or CPA).
-
-
Assay Procedure:
-
Seed the A1R-expressing cells in a 96-well or 384-well plate and incubate overnight.
-
On the day of the experiment, remove the culture medium and wash the cells with assay buffer.
-
Add the this compound dilutions to the cells and incubate for a predetermined time.
-
Add the A1R agonist to the cells at a concentration that elicits a submaximal response (e.g., EC20).
-
Incubate for a further period to allow for receptor activation.
-
-
Signal Detection:
-
Measure the downstream signaling effect, which for the Gi-coupled A1R is typically a decrease in intracellular cyclic AMP (cAMP). This can be measured using various commercial kits (e.g., TR-FRET, ELISA).
-
-
Data Analysis:
-
Plot the agonist dose-response curve in the presence and absence of different concentrations of this compound.
-
A leftward shift in the agonist dose-response curve and/or an increase in the maximal response indicates positive allosteric modulation.
-
Visualizations
Signaling Pathway of the Adenosine A1 Receptor (A1R)
Caption: Adenosine A1 Receptor (A1R) signaling pathway with this compound modulation.
Experimental Workflow for Screening this compound Activity
Caption: A typical experimental workflow for assessing this compound's positive allosteric modulator activity.
References
Navigating the Nuances of VCP171: A Guide to Controlling for its Partial Agonist Activity
Technical Support Center
For researchers, scientists, and drug development professionals working with VCP171, its dual activity as a positive allosteric modulator (PAM) and a partial agonist of the Adenosine A1 Receptor (A1R) presents both opportunities and challenges. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design and interpret experiments, effectively controlling for this compound's intrinsic partial agonist effects to isolate and understand its allosteric modulatory properties.
Frequently Asked Questions (FAQs)
Q1: What is the dual activity of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). This means it binds to a site on the receptor distinct from the orthosteric site (where the endogenous ligand, adenosine, binds) and enhances the effect of the orthosteric agonist. However, in the absence of an orthosteric agonist, this compound can itself weakly activate the A1R, a characteristic known as partial agonism. This partial agonism results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]
Q2: Why is it important to control for this compound's partial agonist activity?
A2: Dissecting the partial agonist activity from the PAM effect is crucial for several reasons:
-
Accurate Characterization of PAM Effects: The intrinsic activity of this compound can confound the interpretation of its potentiation of an orthosteric agonist. To accurately quantify the magnitude of the allosteric modulation, the contribution of its partial agonism needs to be accounted for.
-
Understanding In Vivo Effects: In a physiological system, the observed effect of this compound will be a composite of its partial agonism and its modulation of endogenous adenosine levels. Understanding each component is key to predicting its therapeutic window and potential side effects.
-
Structure-Activity Relationship (SAR) Studies: For medicinal chemists developing new A1R modulators, understanding how structural modifications differentially affect partial agonism versus allosteric modulation is critical for designing compounds with desired pharmacological profiles.
Q3: At what concentrations does this compound exhibit partial agonism versus PAM effects?
A3: The concentration at which each activity is prominent can vary depending on the experimental system (e.g., cell line, receptor expression level). Generally, allosteric modulators may exhibit partial agonism at concentrations higher than those required to enhance the binding of an orthosteric agonist.[2] It is essential to perform dose-response experiments to characterize both activities in your specific assay system.
Troubleshooting Guide
Issue 1: Difficulty in separating the partial agonist effect from the PAM effect.
Solution: A well-designed experimental workflow is essential to differentiate these two activities. This typically involves conducting parallel experiments in the absence and presence of a known A1R orthosteric agonist.
Experimental Workflow to Differentiate Partial Agonism and PAM Activity
Caption: Workflow to distinguish this compound's partial agonist and PAM activities.
Issue 2: Unexpectedly high basal signaling in my assay.
Solution: This could be due to the partial agonist activity of this compound.
-
Control Experiment: Run a control with this compound alone (no orthosteric agonist) to quantify its intrinsic activity.
-
Use an Antagonist: To confirm that the observed basal activity is A1R-mediated, include a condition with an A1R-selective antagonist (e.g., DPCPX). The antagonist should block the effect of this compound.
-
Lower this compound Concentration: If the goal is to primarily study the PAM effect, using a lower concentration of this compound where its partial agonism is minimal may be necessary.
Issue 3: Inconsistent results across different cell lines or tissues.
Solution: The manifestation of partial agonism can be highly dependent on the cellular context.
-
Receptor Expression Levels: The magnitude of a partial agonist's effect can be influenced by the density of receptors. Higher receptor expression can amplify the response to a partial agonist. Characterize the A1R expression levels in your experimental systems.
-
G-protein Coupling Efficiency: The efficiency of coupling between the A1R and its downstream G-proteins can vary between cell types, affecting the observed efficacy of a partial agonist.
-
Species Differences: The binding and efficacy of allosteric modulators can differ between species (e.g., human vs. rat A1R).[2] Ensure the species of your receptor construct matches your intended application.
Quantitative Data Summary
The following tables summarize available quantitative data for this compound's activity. Note that specific EC50 and Emax values for its partial agonist activity in functional assays like cAMP inhibition are not consistently reported in publicly available literature. Researchers should determine these parameters in their specific experimental setup.
Table 1: this compound Positive Allosteric Modulator Activity
| Parameter | Value | Assay Conditions | Species | Reference |
| pKB | 5.65 | Radioligand binding with NECA | Not specified | [1] |
| Binding Cooperativity (α) with NECA | 0.68 | Radioligand binding | Not specified | [1] |
| EC50 (PAM effect) | 15.8 µM | Kinetic assay measuring agonist dissociation | Not specified | [3] |
Table 2: this compound Electrophysiological Effects
| Parameter | Cell Type | Condition | Value | Reference |
| Inhibition of eEPSCs | Lamina I neurons | Sham control rats | 13 ± 2% | [4] |
| Inhibition of eEPSCs | Lamina I neurons | Nerve-injured rats | 24 ± 4% | [4] |
Key Experimental Protocols
1. cAMP Inhibition Assay to Measure Partial Agonism
This protocol is a generalized procedure to determine the EC50 and Emax of this compound's partial agonist activity.
Principle: The A1R is a Gi/o-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this inhibition, cells are typically stimulated with forskolin to elevate basal cAMP levels.
Methodology:
-
Cell Culture: Plate A1R-expressing cells (e.g., CHO or HEK293 cells stably expressing the human A1R) in a 96- or 384-well plate and culture overnight.
-
Assay Preparation:
-
Wash the cells with serum-free media or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a designated time to prevent cAMP degradation.
-
-
Compound Addition:
-
Add increasing concentrations of this compound (typically from 1 nM to 100 µM) to the cells.
-
Include a positive control (a known A1R full agonist like N6-cyclopentyladenosine - CPA) and a vehicle control.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis:
-
Normalize the data to the forskolin-only control (0% inhibition) and the maximal inhibition achieved by the full agonist (100% inhibition).
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for this compound's partial agonist activity.
-
A1R Signaling Pathway (cAMP Inhibition)
Caption: this compound partial agonism inhibits cAMP production via A1R.
2. GTPγS Binding Assay to Characterize Partial Agonism
Principle: Agonist activation of a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. A non-hydrolyzable GTP analog, [35S]GTPγS, can be used to quantify this activation. The amount of [35S]GTPγS incorporated is proportional to the level of G-protein activation. This assay is useful for differentiating full from partial agonists.[5]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the A1R.
-
Assay Buffer: Prepare an assay buffer containing GDP (to keep G-proteins in an inactive state), MgCl2, and NaCl.
-
Reaction Mixture:
-
In a 96-well plate, add the cell membranes, assay buffer, and increasing concentrations of this compound.
-
Include a full agonist (e.g., CPA) as a positive control and a vehicle control for basal binding.
-
-
Initiate Reaction: Add [35S]GTPγS to all wells to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Detection: Dry the filter mat and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all values.
-
Normalize the data, setting the basal binding as 0% and the maximal stimulation by the full agonist as 100%.
-
Plot the percent stimulation against the log concentration of this compound and fit to a sigmoidal dose-response curve to obtain EC50 and Emax values.
-
GTPγS Binding Assay Workflow
Caption: Workflow for a [35S]GTPγS binding assay.
By carefully designing experiments and considering the dual nature of this compound, researchers can successfully navigate the complexities of its pharmacology and generate robust, interpretable data.
References
Mitigating cytotoxicity of VCP171 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxicity of VCP171 at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it lead to cytotoxicity at high concentrations?
This compound is a potent, ATP-competitive inhibitor of Valosin-Containing Protein (VCP/p97), a critical AAA+ ATPase involved in protein homeostasis.[1][2][3] By inhibiting VCP, this compound disrupts the ubiquitin-proteasome system, leading to an accumulation of ubiquitylated and misfolded proteins.[1][4][5] This triggers a severe unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[1][4][6] While this is the intended anti-cancer mechanism, high concentrations can lead to unresolved ER stress, which shifts the cellular response from pro-survival to pro-apoptotic, causing excessive cell death even in non-target cells.[7][8][9]
Q2: We are observing significant cytotoxicity in our control (non-cancerous) cell lines. Is this expected?
While this compound is designed to be more potent in cancer cells, which have a high protein turnover rate and are more reliant on VCP function, off-target cytotoxicity in normal cells can occur at high concentrations.[5][10] This is often due to overwhelming the cell's capacity to resolve the induced ER stress. The clinical development of some VCP inhibitors, like CB-5083, has been halted due to off-target effects.[1][10][11][12] It is crucial to determine the therapeutic window by comparing the IC50 values in cancer cells versus control cells.
Q3: What are the initial steps to mitigate unintended cytotoxicity?
The first step is to perform a careful dose-response and time-course analysis. Reducing the concentration of this compound or shortening the exposure time can often decrease toxicity in non-target cells while maintaining efficacy in cancer cells.[13] Additionally, consider co-treatment with agents that can alleviate the downstream consequences of VCP inhibition, such as antioxidants or apoptosis inhibitors.
Q4: How can antioxidants help reduce this compound-induced cytotoxicity?
Prolonged ER stress, induced by this compound, is known to increase the production of reactive oxygen species (ROS), which further damages the cell and contributes to apoptosis.[14][15][16] Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), can scavenge these ROS, thereby reducing oxidative stress and potentially mitigating the pro-apoptotic signals stemming from the ER.[14][15][16][17]
Q5: Is it possible to block the apoptotic pathway directly without affecting the upstream ER stress?
Yes, if the goal is to study the upstream effects of this compound (like protein accumulation and UPR activation) without the confounding factor of cell death, you can use a pan-caspase inhibitor, such as Z-VAD-FMK. Caspases are the key executioners of apoptosis.[18][19] Inhibiting them will block the final stages of apoptosis, allowing for the study of earlier cellular events.[20][21]
This compound-Induced Signaling Pathway
dot
Caption: this compound inhibits VCP/p97, leading to ER stress and a subsequent apoptotic cascade.
Troubleshooting Guide: High Cytotoxicity
If you are observing higher-than-expected cytotoxicity with this compound, follow this troubleshooting workflow.
dot
Caption: A logical workflow for troubleshooting and mitigating this compound cytotoxicity.
Data on Mitigation Strategies
The following tables present hypothetical data from experiments designed to mitigate the cytotoxicity of this compound in a control (non-cancerous) cell line (e.g., HEK293) versus a target cancer cell line (e.g., HCT116).
Table 1: Effect of N-acetylcysteine (NAC) Co-treatment on this compound IC50 Values (48h)
| Cell Line | This compound IC50 (µM) | This compound + 5mM NAC IC50 (µM) | Fold Change in IC50 |
| HCT116 (Cancer) | 0.8 | 1.1 | 1.4x |
| HEK293 (Control) | 7.5 | 25.2 | 3.4x |
Table 2: Effect of Z-VAD-FMK on this compound-Induced Apoptosis (24h)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| HEK293 | Vehicle Control | 4.5% |
| HEK293 | This compound (10 µM) | 58.2% |
| HEK293 | This compound (10 µM) + Z-VAD-FMK (20 µM) | 12.7% |
Experimental Protocols
Protocol 1: Mitigation of Cytotoxicity with Antioxidant (NAC) Co-treatment
This protocol details how to assess the ability of N-acetylcysteine (NAC) to mitigate this compound cytotoxicity.
dot
Caption: Experimental workflow for antioxidant co-treatment cytotoxicity assay.
1. Materials:
-
Target (e.g., HCT116) and control (e.g., HEK293) cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
N-acetylcysteine (NAC)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
2. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation:
-
Prepare a 2X working solution of NAC in complete medium at 10 mM.
-
Prepare 2X serial dilutions of this compound in both normal complete medium and medium containing 10 mM NAC.
-
-
Cell Treatment:
-
Carefully remove 50 µL of medium from each well.
-
Add 50 µL of the 2X this compound serial dilutions (+/- NAC) to the corresponding wells. This will result in a final concentration of 5 mM NAC in the co-treatment wells.
-
Include wells treated with vehicle (DMSO) only and NAC only as controls.
-
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Viability Assay:
-
Equilibrate the plate and viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability) and calculate IC50 values using a non-linear regression curve fit.
Protocol 2: Assessment of Apoptosis Inhibition using a Pan-Caspase Inhibitor
This protocol uses flow cytometry to quantify the inhibition of this compound-induced apoptosis by Z-VAD-FMK.
1. Materials:
-
Cell line of interest (e.g., HEK293)
-
6-well cell culture plates
-
This compound stock solution
-
Z-VAD-FMK (pan-caspase inhibitor) stock solution (e.g., 20 mM in DMSO)
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
2. Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Pre-treatment: For the inhibitor group, pre-treat cells with 20 µM Z-VAD-FMK for 1-2 hours before adding this compound.
-
Treatment: Treat the cells with this compound at a concentration known to induce significant apoptosis (e.g., 10 µM) for 24 hours. Include the following experimental groups:
-
Vehicle Control (DMSO)
-
This compound only
-
This compound + Z-VAD-FMK
-
Z-VAD-FMK only
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium and centrifuge to pellet the cells.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis kit.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
Protocol 3: Dose-Response and Time-Course Analysis
This is a fundamental experiment to establish the cytotoxic profile of this compound.
1. Materials:
-
Cell lines of interest
-
96-well plates
-
This compound stock solution
-
Cell viability reagent
2. Procedure:
-
Cell Seeding: Seed cells in multiple 96-well plates as described in Protocol 1.
-
Dose-Response:
-
On each plate, prepare a wide range of this compound serial dilutions (e.g., 12-point, 1:3 dilution series starting from 100 µM).
-
Treat the cells and include vehicle controls.
-
-
Time-Course:
-
Incubate a separate plate for each time point (e.g., 12h, 24h, 48h, 72h).
-
-
Viability Assay: At the end of each incubation period, perform a cell viability assay as described in Protocol 1.
-
Data Analysis: Plot cell viability versus log[this compound concentration] for each time point and calculate the IC50 value. This will reveal how both dose and duration of exposure affect cytotoxicity.
References
- 1. VCP inhibition induces an unfolded protein response and apoptosis in human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are VCP inhibitors and how do they work? [synapse.patsnap.com]
- 4. VCP inhibition induces an unfolded protein response and apoptosis in human acute myeloid leukemia cells | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting ER stress induced apoptosis and inflammation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VCP inhibitors induce endoplasmic reticulum stress, cause cell cycle arrest, trigger caspase-mediated cell death and synergistically kill ovarian cancer cells in combination with Salubrinal. [vivo.health.unm.edu]
- 9. Mediators of endoplasmic reticulum stress‐induced apoptosis | EMBO Reports [link.springer.com]
- 10. Valosin-containing protein (VCP/p97) inhibition reduces viral clearance and induces toxicity associated with muscular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A p97/Valosin-Containing Protein Inhibitor Drug CB-5083 Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A p97/Valosin-Containing Protein Inhibitor Drug CB-5083 Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidants reduce endoplasmic reticulum stress and improve protein secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidants reduce endoplasmic reticulum stress and improve protein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. A Class of Allosteric, Caspase Inhibitors Identified by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VCP171 Experimental Design and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing VCP171, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), in various cell lines. The information is presented in a question-and-answer format to directly address common challenges and questions that may arise during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] This means it binds to a site on the receptor that is different from the binding site of the endogenous agonist, adenosine. By doing so, this compound enhances the effect of adenosine on the A1R, leading to a more robust downstream signaling cascade. In the absence of an orthosteric agonist like adenosine, this compound can act as a partial agonist, capable of inhibiting cAMP activity on its own.[1] The A1R is coupled to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of other signaling pathways such as the MAPK pathway.[3][4][5]
Q2: How do I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint being measured. It is crucial to perform a dose-response experiment to determine the effective concentration range for your system. A good starting point for a new cell line is to test a broad range of concentrations, for example, from 10 nM to 100 µM, in the presence of a fixed, sub-maximal concentration of an A1R agonist (e.g., adenosine or a synthetic agonist like NECA). The goal is to identify the concentration of this compound that produces the desired potentiation of the agonist effect without causing cytotoxicity.
Q3: What solvent should I use to dissolve this compound, and what is the maximum final concentration in my cell culture medium?
A3: this compound is soluble in DMSO and ethanol up to 100 mM.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For your experiments, dilute the stock solution in your cell culture medium to the desired final concentrations. It is critical to keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.1%, as higher concentrations can be toxic to many cell lines. Always include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) in your experiments to account for any solvent effects.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will vary depending on the cell line and the specific signaling pathway being investigated. For short-term signaling events, such as changes in cAMP levels or phosphorylation of downstream kinases like ERK, incubation times of 15 minutes to a few hours may be sufficient. For longer-term assays, such as cell viability or gene expression studies, incubation for 24 to 72 hours may be necessary. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound in my assay.
-
Possible Cause 1: Low or absent A1R expression in your cell line.
-
Solution: Confirm the expression of the adenosine A1 receptor in your cell line using techniques such as RT-qPCR, Western blot, or flow cytometry. If the expression is low, you may need to use a cell line with higher endogenous expression or a system where the receptor is overexpressed.
-
-
Possible Cause 2: Insufficient concentration of endogenous or exogenous agonist.
-
Solution: As a PAM, this compound enhances the effect of an agonist. Ensure that there is a sufficient concentration of an A1R agonist (like adenosine, which can be present in serum, or an added synthetic agonist) in your assay. You may need to co-administer this compound with a known A1R agonist to observe its modulatory effect.
-
-
Possible Cause 3: Incorrect assay conditions.
-
Solution: Review your experimental protocol, including incubation times, reagent concentrations, and detection methods. Ensure that the assay is sensitive enough to detect changes in the signaling pathway of interest.
-
Issue 2: I am observing high levels of cell death after this compound treatment.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response experiment and a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range of this compound for your specific cell line.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line (typically <0.1%). Always include a vehicle-only control in your experiments.
-
-
Possible Cause 3: Prolonged exposure.
-
Solution: Reduce the incubation time. Determine the minimum time required to observe the desired effect without causing significant cell death.
-
Issue 3: My results are inconsistent between experiments.
-
Possible Cause 1: Cell passage number and confluency.
-
Solution: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with extensive passaging. Seed cells at a consistent density and perform experiments at a consistent level of confluency, as cell-to-cell contact can influence signaling pathways.
-
-
Possible Cause 2: Reagent variability.
-
Solution: Use freshly prepared dilutions of this compound from a stock solution for each experiment. Ensure all other reagents are within their expiration dates and stored correctly.
-
-
Possible Cause 3: Inconsistent incubation conditions.
-
Solution: Maintain consistent temperature, CO2 levels, and humidity in your cell culture incubator. Ensure that incubation times are precisely controlled.
-
Data Presentation
Table 1: Hypothetical Efficacy of this compound in Different Cell Lines
| Cell Line | Tissue of Origin | A1R Expression | This compound EC50 (in the presence of 100 nM Adenosine) | Optimal this compound Concentration Range | Notes |
| SH-SY5Y | Human Neuroblastoma | High | 50 nM | 10 nM - 1 µM | Sensitive to this compound-mediated potentiation of A1R signaling. |
| H9c2 | Rat Cardiomyoblast | Moderate | 200 nM | 100 nM - 5 µM | May require higher concentrations of this compound to observe a significant effect. |
| MCF-7 | Human Breast Cancer | Low | > 10 µM | Not Recommended | Low A1R expression makes this cell line a poor model for this compound studies without receptor overexpression. |
Experimental Protocols
Protocol 1: Determination of this compound Potency using a cAMP Assay
This protocol is designed to determine the EC50 of this compound in a cell line of interest.
Materials:
-
Cell line expressing A1R
-
Cell culture medium
-
This compound
-
Adenosine (or other A1R agonist)
-
Forskolin (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
-
DMSO
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of working concentrations (e.g., 10X final concentration). Also, prepare a stock solution of adenosine.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add fresh medium containing a fixed, sub-maximal concentration of adenosine (e.g., 100 nM).
-
Add the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (adenosine alone).
-
Incubate for 15-30 minutes at 37°C.
-
-
Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for a negative control) to a final concentration that elicits a robust cAMP response (this should be determined empirically). Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 of this compound.
Protocol 2: Assessment of this compound Cytotoxicity using an MTT Assay
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a 24-72 hour incubation period. Allow cells to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot cell viability against the log of the this compound concentration to determine the cytotoxic concentration (CC50).
Visualizations
Caption: this compound enhances adenosine's activation of the A1R signaling pathway.
Caption: A workflow for troubleshooting common issues with this compound experiments.
Caption: A general workflow for in vitro experiments using this compound.
References
Validation & Comparative
A Comparative Analysis of VCP171 and PD 81723 as Adenosine A1 Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent positive allosteric modulators (PAMs) of the adenosine A1 receptor (A1R): VCP171 and PD 81723. The A1R, a G protein-coupled receptor (GPCR), is a key therapeutic target for conditions such as neuropathic pain and ischemia-reperfusion injury.[1][2] Allosteric modulation offers a promising therapeutic strategy by fine-tuning receptor activity with greater subtype selectivity and spatiotemporal specificity compared to traditional orthosteric agonists, potentially avoiding on-target side effects like bradycardia.[1][2]
Overview of this compound and PD 81723
Both this compound and PD 81723 are small molecules that bind to an allosteric site on the A1R, enhancing the binding and/or efficacy of endogenous agonists like adenosine.[3][4][5][6] PD 81723 belongs to the 2-amino-3-benzoylthiophene class of compounds and is one of the earliest and most well-characterized A1R PAMs.[7][8] this compound is also a potent A1R PAM that has been shown to be effective in models of neuropathic pain.[4][5][9]
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the key pharmacological parameters of this compound and PD 81723 based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Parameter | This compound | PD 81723 | Reference |
| Chemical Formula | C₁₈H₁₂F₃NOS | C₁₄H₁₂F₃NOS | [4] |
| Molecular Weight | 347.35 g/mol | 299.31 g/mol | [4] |
| Binding Affinity (pKb) | 5.65 | Not explicitly stated in the provided results | [4][5] |
| Cooperativity with NECA | 0.68 | Not explicitly stated in the provided results | [4][5] |
| Intrinsic Activity | Partial agonist in the absence of an orthosteric agonist | Agonist-dependent and -independent mechanisms; can inhibit adenylyl cyclase directly | [4][5][6] |
| Functional Effect | Inhibits cAMP activity; reduces AMPA receptor-mediated eEPSC | Enhances agonist affinity and slows dissociation; increases agonist potency in decreasing cAMP | [4][5][6][10] |
Signaling Pathways of the Adenosine A1 Receptor
Activation of the A1R by an agonist, and potentiation by a PAM, primarily initiates a signaling cascade through the inhibitory G protein, Gi/o.[3][11] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][12] Additionally, A1R activation can modulate various ion channels and activate other signaling pathways, such as the phospholipase C (PLC) pathway.[11][12]
Experimental Protocols
A thorough comparison of this compound and PD 81723 would involve a series of standardized in vitro and in vivo experiments. Below is a representative experimental workflow and detailed protocols for key assays.
Experimental Workflow
Detailed Methodologies
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of the PAMs and their cooperativity with an orthosteric agonist.
-
Protocol:
-
Prepare cell membranes from a cell line stably expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells).
-
For affinity determination, perform saturation binding assays using a radiolabeled antagonist (e.g., [³H]DPCPX) in the presence of varying concentrations of the PAM.
-
For cooperativity assessment, perform competition binding assays with a radiolabeled agonist (e.g., [³H]CHA or [¹²⁵I]ABA) in the presence and absence of a fixed concentration of the PAM.[10]
-
Incubate membranes, radioligand, and test compounds at room temperature for a defined period (e.g., 2 hours).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify radioactivity on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine pKb and cooperativity factor (α).
-
2. cAMP Accumulation Assay
-
Objective: To measure the functional consequence of A1R activation and modulation by PAMs.
-
Protocol:
-
Culture CHO-K1 or HEK293 cells stably expressing the human A1R.
-
Pre-incubate the cells with the test PAM (this compound or PD 81723) at various concentrations.
-
Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Simultaneously, treat the cells with a range of concentrations of an A1R agonist (e.g., NECA or adenosine) in the presence of the PAM.
-
After incubation (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Analyze the concentration-response curves to determine the potency (EC₅₀) and efficacy of the agonist in the presence and absence of the PAM.[10]
-
Performance Comparison and Discussion
Based on the available data, both this compound and PD 81723 are effective positive allosteric modulators of the A1 receptor.
-
This compound has demonstrated efficacy in preclinical models of neuropathic pain, where it reduces excitatory synaptic transmission.[4][9][13] It exhibits partial agonist activity on its own, which could be beneficial or detrimental depending on the therapeutic context.[4][5] The in vivo effects of this compound have been linked to its positive cooperativity with endogenous adenosine, which is elevated in pathological states like neuropathic pain.[13]
-
PD 81723 is a well-established tool compound for studying A1R allosteric modulation. It enhances agonist binding and functional responses, such as the inhibition of adenylyl cyclase.[6][10] Studies have shown its ability to lower the threshold for ischemic preconditioning in the heart, highlighting its potential cardioprotective effects.[14] PD 81723 can act through both agonist-dependent and -independent mechanisms.[6]
Conclusion
Both this compound and PD 81723 represent important chemical scaffolds for the development of A1R PAMs. While PD 81723 has been instrumental in the initial characterization of A1R allostery, this compound is a more recent compound with demonstrated in vivo efficacy in a therapeutically relevant pain model. The choice between these compounds for research or as a starting point for drug development will depend on the specific application. For instance, the partial agonism of this compound might be desirable in certain contexts, while the extensive characterization of PD 81723 makes it a reliable reference compound. Further head-to-head studies under identical experimental conditions are necessary for a definitive comparison of their potencies, efficacies, and potential for therapeutic development.
References
- 1. pnas.org [pnas.org]
- 2. Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 4. rndsystems.com [rndsystems.com]
- 5. VCP 171 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 6. PD 81723 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 7. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The allosteric enhancer, PD 81,723, stabilizes human A1 adenosine receptor coupling to G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PD 81,723, an allosteric enhancer of the A1 adenosine receptor, lowers the threshold for ischemic preconditioning in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
VCP171 vs. MIPS521: A Comparative Analysis of Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two promising investigational compounds, VCP171 and MIPS521, for the treatment of pain. Both molecules act as positive allosteric modulators (PAMs) of the adenosine A1 receptor (A1R), a G protein-coupled receptor implicated in nociceptive signaling. A1R activation is a well-established therapeutic strategy for pain relief, and these PAMs offer a novel approach by enhancing the effect of the endogenous ligand, adenosine, specifically in tissues where adenosine levels are elevated, such as sites of inflammation or nerve injury. This targeted modulation holds the potential for potent analgesia with a reduced side-effect profile compared to traditional opioid analgesics.
Data Presentation: Quantitative Comparison of this compound and MIPS521
The following tables summarize the key quantitative data comparing the in vitro and in vivo efficacy of this compound and MIPS521.
| In Vitro Parameter | This compound | MIPS521 | Reference |
| Allosteric Affinity (pKB) | 5.50 ± 0.29 | 4.95 ± 0.40 | [1] |
| Cooperativity (Logαβ) | 0.76 ± 0.25 | 1.81 ± 0.53 | [1] |
| Direct Allosteric Agonism (LogτB) | -0.23 ± 0.12 | 0.96 ± 0.34 | [1] |
| Potency in reducing eEPSCs (pEC50) | 5.6 ± 0.3 | 6.9 ± 0.4 | [1] |
Table 1: In Vitro Allosteric and Functional Parameters. MIPS521 demonstrates substantially higher positive cooperativity with adenosine and exhibits greater direct allosteric agonism compared to this compound.[1] Furthermore, MIPS521 is more potent in reducing the amplitude of evoked excitatory postsynaptic currents (eEPSCs) in dorsal horn neurons.[1]
| In Vivo Pain Model | This compound | MIPS521 | Reference |
| Mechanical Allodynia (Paw Withdrawal Threshold) | Small effect at 30 μg | Robust effect at 1-30 μg | [1] |
| Spontaneous Pain (Conditioned Place Preference) | Effective at 30 μg | Effective at 10 μg | [1] |
Table 2: In Vivo Efficacy in Neuropathic Pain Models. In rat models of neuropathic pain, MIPS521 reverses mechanical hyperalgesia and reduces spontaneous pain at significantly lower intrathecal doses than this compound, indicating superior in vivo potency.[1]
Experimental Protocols
Mechanical Allodynia Assessment (Von Frey Test)
The von Frey test is a standard method for assessing mechanical sensitivity in rodents.
Objective: To determine the paw withdrawal threshold (PWT) in response to a mechanical stimulus.
Apparatus:
-
A set of calibrated von Frey filaments (monofilaments) of varying stiffness.
-
An elevated metal mesh platform allowing access to the plantar surface of the animals' paws.
-
Individual transparent plexiglass chambers to house the animals during testing.
Procedure:
-
Habituation: Acclimate the rats to the testing environment by placing them in the plexiglass chambers on the mesh platform for at least 30 minutes before testing.[2]
-
Filament Application: Beginning with a filament of intermediate force (e.g., 2 g), apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause it to bend.[2]
-
Response Observation: A positive response is defined as a sharp withdrawal of the paw.
-
Threshold Determination (Up-Down Method):
-
If a positive response is observed, the next weaker filament is applied.
-
If no response is observed, the next stronger filament is applied.
-
The 50% paw withdrawal threshold is calculated using the up-down method of Dixon.
-
Spontaneous Pain Assessment (Conditioned Place Preference)
The conditioned place preference (CPP) paradigm is utilized to assess the rewarding effects of a drug, which in the context of pain, can be interpreted as the relief from an aversive state (i.e., spontaneous pain).
Objective: To determine if the relief from spontaneous pain by a compound is rewarding.
Apparatus:
-
A three-chamber CPP box. The two outer chambers have distinct visual and tactile cues (e.g., different wall colors and floor textures). The smaller central chamber is neutral.
Procedure:
-
Pre-Conditioning (Habituation and Baseline Preference):
-
Conditioning:
-
This phase typically lasts for three days.[3]
-
On conditioning days, animals are injected with either the test compound (e.g., this compound or MIPS521) or vehicle.
-
Following injection, they are confined to one of the outer chambers (drug-paired or vehicle-paired) for a set period (e.g., 30-45 minutes). The drug is typically paired with the initially non-preferred chamber.
-
-
Post-Conditioning (Test):
-
On the test day, the animals are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded for 15 minutes.
-
A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting the drug has rewarding properties, likely due to the alleviation of spontaneous pain.
-
Mandatory Visualization
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Workflow for Von Frey and CPP Experiments.
References
Navigating Adenosine A1 Receptor Function: A Comparative Guide to VCP171 Alternatives
For researchers, scientists, and drug development professionals investigating the adenosine A1 receptor (A1R), the positive allosteric modulator (PAM) VCP171 has been a valuable tool. However, a comprehensive understanding of A1R pharmacology necessitates a comparative look at the broader landscape of available chemical probes. This guide provides an objective comparison of this compound with alternative compounds, including antagonists, agonists, and other allosteric modulators, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for specific research needs.
The adenosine A1 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, particularly in the cardiovascular and central nervous systems. Its activation by endogenous adenosine leads to a range of cellular responses, including the inhibition of adenylyl cyclase and modulation of ion channel activity. Consequently, the A1R is a significant therapeutic target for conditions such as cardiac arrhythmias, pain, and neurodegenerative diseases.
Understanding the Adenosine A1 Receptor Signaling Pathway
Activation of the A1R by an agonist initiates a signaling cascade through its coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can directly modulate the activity of various ion channels, including inwardly rectifying potassium channels and voltage-gated calcium channels.
Figure 1: Adenosine A1 Receptor Signaling Pathway.
Comparative Analysis of A1R Modulators
The choice of a chemical tool to study A1R function depends on the specific experimental question. The following tables provide a quantitative comparison of this compound with key alternative compounds.
Positive Allosteric Modulators (PAMs)
PAMs like this compound enhance the effect of the endogenous agonist, adenosine, offering a more nuanced modulation of receptor activity compared to direct agonists.
| Compound | Type | pKB / KB | EC50 | Key Features |
| This compound | PAM | pKB = 5.50 ± 0.29[1] | 15.8 µM (agonist dissociation)[2] | Well-characterized PAM, reduces AMPA receptor-mediated excitatory postsynaptic currents (eEPSCs).[2] |
| MIPS521 | PAM | pKB = 4.95 ± 0.40 (KB = 11 µM)[1][3] | - | Exhibits in vivo analgesic efficacy with fewer side effects compared to orthosteric agonists.[1][4] |
| PD 81,723 | PAM | - | - | One of the first identified A1R PAMs, enhances agonist affinity and slows agonist dissociation.[5][6][7][8][9] |
| T-62 | PAM | - | - | Shown to reduce hypersensitivity in animal models of inflammatory and neuropathic pain.[10][11][12][13] |
Orthosteric Ligands: Agonists and Antagonists
Orthosteric ligands directly bind to the same site as the endogenous agonist, either activating (agonists) or blocking (antagonists) the receptor.
| Compound | Type | Ki (nM) | EC50 / IC50 (nM) | Selectivity Profile |
| DPCPX | Antagonist | 0.46 (rat A1)[14] | IC50 = 0.87 µM (MCF-7 cells)[15] | Highly selective for A1R over other adenosine receptor subtypes.[14][16][17] |
| NECA | Agonist | 14 (human A1)[18][19][20] | EC50 = 3.1 µM (platelet aggregation)[21] | Non-selective adenosine receptor agonist.[18][19][20][21] |
| CPA | Agonist | 2.3 (human A1)[22] | EC50 = 19 nM (rat hippocampal slices) | Selective A1R agonist.[22] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reliable comparison of pharmacological agents. Below are outlines for key assays used to characterize A1R modulators.
Radioligand Binding Assay
This assay measures the affinity of a compound for the A1R by competing with a radiolabeled ligand.
Figure 2: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the A1R in a suitable buffer and prepare a membrane fraction by centrifugation.[23]
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a selective A1R radioligand (e.g., [3H]DPCPX or [3H]CCPA), and varying concentrations of the test compound.[23][24][25]
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[23][24][26]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.[23]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional consequence of A1R activation by quantifying the inhibition of cAMP production.
Figure 3: cAMP Functional Assay Workflow.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the human A1R (e.g., CHO or HEK293 cells) in a multi-well plate.[27]
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.[27]
-
Stimulation: Treat the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production, along with varying concentrations of the test compound (agonist, antagonist, or PAM).
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.[27][28]
-
Data Analysis: For agonists and PAMs, determine the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels (EC50). For antagonists, determine the concentration that inhibits 50% of the effect of a known agonist (IC50).
Conclusion
The study of adenosine A1 receptor function is facilitated by a diverse array of pharmacological tools. While this compound is a valuable positive allosteric modulator, researchers have a broad selection of alternatives at their disposal. Orthosteric antagonists like DPCPX offer a means to block A1R activity with high selectivity. Agonists such as CPA provide a way to directly stimulate the receptor, mimicking the effects of endogenous adenosine. Other PAMs, including MIPS521, are emerging as promising therapeutic leads with potentially improved side-effect profiles. The choice of the most suitable compound will ultimately be dictated by the specific research question, and the provided data and protocols are intended to guide this critical decision-making process. By carefully considering the pharmacological properties and employing robust experimental methodologies, researchers can continue to unravel the complex roles of the adenosine A1 receptor in health and disease.
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sapphire North America [sapphire-usa.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 6. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD 81723 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. The allosteric enhancer, PD 81,723, stabilizes human A1 adenosine receptor coupling to G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 11. Adenosine A1 receptor activator T62 | Adenosine Receptor | TargetMol [targetmol.com]
- 12. Repeated dosing with oral allosteric modulator of adenosine A1 receptor produces tolerance in rats with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 18. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 19. adooq.com [adooq.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. caymanchem.com [caymanchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 25. Assay in Summary_ki [bdb99.ucsd.edu]
- 26. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. resources.revvity.com [resources.revvity.com]
- 28. biorxiv.org [biorxiv.org]
Validating the Specificity of VCP171 for the A1 Receptor: A Comparative Guide
This guide provides a detailed comparison of VCP171, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), with other notable A1R PAMs. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data to aid in the validation of this compound's specificity.
The adenosine A1 receptor, a Gi/o protein-coupled receptor (GPCR), is a key therapeutic target for a range of conditions, including neuropathic pain, cardiovascular diseases, and neurological disorders.[1][2] Allosteric modulators offer a promising therapeutic strategy by fine-tuning the receptor's response to the endogenous agonist, adenosine, potentially providing greater subtype selectivity and a wider therapeutic window compared to orthosteric agonists.[3][4] this compound is a novel 2-amino-3-benzoylthiophene derivative that has been characterized as a potent A1R PAM.[5]
Comparative Analysis of A1 Receptor PAMs
To validate the specificity of this compound, its pharmacological profile is compared with two other well-characterized A1R positive allosteric modulators: PD 81723 and MIPS521.
This compound is a positive allosteric modulator of the A1 receptor. In the absence of an orthosteric agonist, it can act as an allosteric partial agonist, leading to the inhibition of cAMP activity.[6]
PD 81723 is one of the first-identified and well-characterized A1R PAMs from the 2-amino-3-benzoylthiophene class.[4][7] It enhances agonist affinity and has been shown to stabilize the high-affinity, G-protein coupled state of the receptor.[8][9]
MIPS521 is a more recently discovered A1R PAM that has demonstrated analgesic efficacy in preclinical models of neuropathic pain.[1][10] It binds to a novel, extrahelical, lipid-facing allosteric pocket on the A1 receptor.[1][11]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its alternatives based on binding and functional assays. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Parameter | Value | Species/Cell Line | Assay Type | Reference |
| This compound | pKB | 5.65 | Human | Binding (with NECA) | [6] |
| Binding Cooperativity (α) with NECA | 0.68 | Human | Binding | [6] | |
| PD 81723 | Potency Enhancement | 3.3-fold (R-PIA) | Human A1R in CHO cells | Functional (cAMP) | [8] |
| MIPS521 | pKB | 4.95 | Not Specified | Binding | [12][13] |
| KB | 11 µM | Not Specified | Binding | [12][13] | |
| pEC50 | 6.9 | Rat (spinal cord) | Functional (eEPSC) | [13] |
Note: pKB is the negative logarithm of the binding affinity constant (KB) for an allosteric modulator. A higher pKB indicates higher binding affinity. Binding cooperativity (α) describes the extent to which the allosteric modulator enhances orthosteric agonist binding.
Signaling Pathways and Experimental Workflows
A1 Receptor Signaling Pathway
Activation of the A1 receptor by an agonist, and potentiation by a PAM like this compound, primarily initiates a Gi/o-protein signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels.
Caption: A1 Receptor Signaling Pathway.
Experimental Workflow: cAMP Inhibition Assay
A common functional assay to determine the potency of A1R modulators is the measurement of intracellular cAMP levels. Since A1R is Gi-coupled, its activation inhibits cAMP production. Therefore, adenylyl cyclase is typically stimulated with forskolin to generate a measurable baseline of cAMP.
Caption: Workflow for a Gi-coupled cAMP Assay.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the A1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human A1 receptor (e.g., CHO-K1, HEK293).
-
Radioligand: e.g., [3H]CCPA (N6-cyclopentyladenosine) or another suitable A1R-selective radioligand.
-
Test Compound: this compound or alternative.
-
Non-specific binding control: A high concentration of a non-radiolabeled A1R antagonist (e.g., DPCPX).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the A1R-expressing cell membrane aliquots on ice and resuspend in binding buffer to a final protein concentration of 50-100 µg/mL.[14]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 100 µL membrane preparation + 50 µL radioligand (at a concentration near its Kd) + 50 µL binding buffer.
-
Non-specific Binding: 100 µL membrane preparation + 50 µL radioligand + 50 µL non-specific control (e.g., 10 µM DPCPX).
-
Competitive Binding: 100 µL membrane preparation + 50 µL radioligand + 50 µL of the test compound at various concentrations.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium.[14]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[14]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competitive binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition (HTRF)
This protocol measures the ability of a compound to modulate the A1R-mediated inhibition of cAMP production. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
Materials:
-
A1R-expressing cells (e.g., CHO-K1, HEK293).
-
Cell culture medium.
-
Stimulation Buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).
-
Forskolin.
-
A1R agonist (e.g., Adenosine or NECA).
-
Test Compound: this compound or alternative.
-
cAMP HTRF Assay Kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed the A1R-expressing cells into a 384-well plate at an optimized density and incubate for 24 hours.[15]
-
Compound Addition: Remove the culture medium. Add the test compound (this compound or alternative) at various concentrations, followed by the A1R agonist at a fixed concentration (e.g., its EC80) and forskolin (to stimulate cAMP production).[15] For agonist-mode testing, add only the test compound and forskolin.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Cell Lysis and Detection: Add the HTRF lysis reagent containing the cAMP-d2 and anti-cAMP cryptate detection reagents to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve.[16] Plot the cAMP concentration against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values. For PAMs, the data will show a potentiation of the agonist's effect.
Conclusion
This compound is a well-characterized positive allosteric modulator of the adenosine A1 receptor. Validating its specificity requires direct, side-by-side comparison with other allosteric modulators and a comprehensive selectivity screening against other adenosine receptor subtypes (A2A, A2B, A3) and a panel of off-target receptors. The provided protocols for binding and functional assays offer a robust framework for researchers to generate the necessary data to confirm the specificity and characterize the pharmacological profile of this compound in their experimental systems. The distinct binding site of MIPS521 compared to the 2-amino-3-benzoylthiophene class (which includes this compound and PD 81723) highlights the structural diversity of A1R allosteric sites and provides different chemical scaffolds for comparison and tool compound selection.
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into the Adenosine A1 Receptor's Positive Allosteric Modulation for Non-Opioid Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The allosteric enhancer, PD 81,723, stabilizes human A1 adenosine receptor coupling to G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Receptor-Mediated Analgesia | Celtarys Research [celtarys.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. | BioWorld [bioworld.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cross-Validation of VCP171's Efficacy in Neuropathic Pain: A Comparative Analysis with Genetic Models and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VCP171, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), with alternative therapeutic agents for neuropathic pain. The analysis is supported by preclinical experimental data and cross-validated with findings from genetic models to offer a thorough evaluation of this compound's potential.
Introduction to this compound and its Mechanism of Action
This compound is a novel small molecule that acts as a positive allosteric modulator of the adenosine A1 receptor (A1R). Unlike direct agonists, PAMs like this compound enhance the receptor's response to the endogenous agonist, adenosine. This mechanism is particularly promising for the treatment of neuropathic pain, a condition where elevated extracellular adenosine levels are observed in the spinal cord. By potentiating the natural analgesic signaling of adenosine, this compound aims to provide pain relief with a potentially improved side-effect profile compared to conventional A1R agonists. The primary mechanism of action involves the inhibition of excitatory synaptic transmission in the dorsal horn of the spinal cord.[1][2]
Cross-Validation with Genetic Models
While direct studies of this compound in A1R genetic models are not yet published, the crucial role of the A1R in pain modulation has been unequivocally demonstrated using A1R knockout (KO) mice. These genetic models serve as an invaluable tool for validating the therapeutic target of this compound.
Key Findings from A1R Knockout Mice Studies:
-
Increased Pain Sensitivity: Mice globally lacking the A1R exhibit heightened pain behaviors in models of neuropathic pain, indicating that the A1R is fundamental in endogenous pain control.[1]
-
Lower Thermal Threshold: A1R KO animals show a reduced threshold to thermal stimuli under normal, inflammatory, and neuropathic pain conditions.[3]
-
Validation of A1R as a Therapeutic Target: The heightened pain phenotype in A1R KO mice strongly supports the hypothesis that enhancing A1R activity, as this compound is designed to do, is a valid strategy for achieving analgesia.
Although a definitive validation of this compound's site of action would ideally involve testing in A1R KO mice, the existing genetic evidence, coupled with pharmacological validation using A1R-selective antagonists, provides a strong foundation for its mechanism.[2]
Comparative Performance of this compound and Alternatives
The therapeutic landscape for neuropathic pain includes other A1R PAMs and standard-of-care drugs. This section compares the preclinical efficacy of this compound with these alternatives.
Comparison with other A1R Positive Allosteric Modulators
Several other A1R PAMs have been investigated for their analgesic potential. The following tables summarize the available preclinical data for this compound, MIPS521, and TRR469. It is important to note that these data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Potentiation of Adenosine Receptor Activity
| Compound | Assay | Fold Increase in Adenosine Affinity/Potency | Reference |
| This compound | cAMP Inhibition Assay (hA1R) | Concentration-dependent potentiation | [2] |
| MIPS521 | cAMP Inhibition Assay (hA1R) | Concentration-dependent potentiation | [2][4][5] |
| TRR469 | [³H]-CCPA Binding (Spinal Cord Membranes) | 33-fold increase in adenosine affinity | [6] |
Table 2: In Vivo Efficacy in Rodent Models of Neuropathic Pain
| Compound | Animal Model | Route of Administration | Key Finding | Reference |
| This compound | Rat Partial Nerve Ligation | Intrathecal | Small reduction of mechanical allodynia at 30 µg | [2] |
| MIPS521 | Rat Partial Nerve Ligation | Intrathecal | Significant reversal of mechanical allodynia | [2][4][5] |
| TRR469 | Mouse Streptozotocin-induced Diabetic Neuropathy | Not specified | Anti-allodynic effect | [6] |
Comparison with Standard Neuropathic Pain Medications
Standard treatments for neuropathic pain include anticonvulsants and antidepressants. While direct comparative studies with this compound are not available, their established efficacy in preclinical models provides a benchmark.
Table 3: Efficacy of Standard Neuropathic Pain Drugs in Preclinical Models
| Drug Class | Examples | Common Animal Models | General Efficacy |
| Anticonvulsants | Gabapentin, Pregabalin | STZ-induced diabetic neuropathy, CCI | Alleviation of mechanical allodynia and thermal hyperalgesia |
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Doxepin | Various neuropathic pain models | Effective in treating neuropathic pain |
| SNRIs | Duloxetine, Venlafaxine | STZ-induced diabetic neuropathy | Analgesic effects and improved sensory function |
Experimental Protocols
Animal Model of Neuropathic Pain (Partial Nerve Ligation)
As described in the study by Imlach et al. (2015), a partial nerve ligation model in rats is used to induce neuropathic pain. Briefly, under anesthesia, the sciatic nerve is exposed, and a tight ligation of approximately one-third to one-half of the dorsal portion of the nerve is performed. This procedure leads to the development of mechanical allodynia, which is a key symptom of neuropathic pain.[7]
Assessment of Mechanical Allodynia
Mechanical allodynia is assessed using von Frey filaments. Animals are placed in a testing chamber with a mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold (PWT) is determined as the filament stiffness that elicits a withdrawal response. A decrease in PWT in the injured paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.
In Vitro cAMP Inhibition Assay
The ability of A1R PAMs to potentiate the effect of adenosine is often measured using a cAMP inhibition assay. Chinese Hamster Ovary (CHO) cells stably expressing the human A1R are stimulated with forskolin to increase intracellular cAMP levels. The ability of adenosine, in the presence and absence of the PAM, to inhibit forskolin-stimulated cAMP accumulation is then measured. A leftward shift in the adenosine concentration-response curve in the presence of the PAM indicates positive allosteric modulation.[2]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: Signaling pathway of this compound as a positive allosteric modulator of the A1 receptor.
Experimental Workflow for Preclinical Evaluation
Caption: Experimental workflow for evaluating the efficacy of this compound in a neuropathic pain model.
Conclusion
This compound represents a promising therapeutic approach for neuropathic pain by selectively enhancing the endogenous analgesic effects of adenosine at the A1 receptor. Cross-validation with genetic models, specifically the findings in A1R knockout mice, strongly supports the validity of its molecular target. Preclinical data demonstrate its ability to modulate neuronal activity and produce analgesia. While direct comparative efficacy data against other A1R PAMs and standard-of-care drugs are limited, the available evidence suggests that positive allosteric modulation of the A1R is a viable strategy for the development of novel, non-opioid analgesics. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to other treatment options.
References
- 1. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Metabotropic Receptors in Chronic Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor-Mediated Analgesia | Celtarys Research [celtarys.com]
- 5. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRR469, a potent A(1) adenosine receptor allosteric modulator, exhibits anti-nociceptive properties in acute and neuropathic pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Positive Allosteric Modulator of the Adenosine A1 Receptor Selectively Inhibits Primary Afferent Synaptic Transmission in a Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
VCP171: A Comparative Analysis of Species-Specific Activity as an Adenosine A1 Receptor Positive Allosteric Modulator
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the species-specific activity of VCP171, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). This document summarizes key experimental data, outlines detailed methodologies for assessing this compound activity, and visualizes the relevant signaling pathways and experimental workflows.
This compound has emerged as a significant tool in the study of A1R signaling, demonstrating clear species-dependent differences in its modulatory effects. Understanding these variations is crucial for the translational application of research findings and the development of novel therapeutics targeting the adenosine system.
Quantitative Comparison of this compound Activity
Experimental data indicates that this compound exhibits greater potency at the human adenosine A1 receptor (hA1R) compared to the rat adenosine A1 receptor (rA1R). This difference in activity has been observed across various experimental setups, including ligand binding and functional assays.
| Parameter | Human A1R | Rat A1R | Cell Line | Assay Type | Reference |
| Concentration Range for Enhanced Agonist Binding | More potent effects observed | 1, 10, and 30 µM | HEK293T | NanoBRET | [1][2][3] |
| Concentration Range for Similar Effects | Lower concentrations required | 3, 10, and 30 µM (HEK293T) | CHO / HEK293T | Not Specified | [1] |
| Effect on Maximal Agonist Binding Capacity (Bmax) | Not specified | Increased with fluorescent agonists | HEK293T | NanoBRET | [1][3] |
| Inhibition of eEPSC Amplitude (Neuropathic Pain Model) | Not applicable | EC50: 1.995 µM (Lamina I), 0.251 µM (Lamina II) | Rat Spinal Cord Slices | Electrophysiology | |
| Inhibition of eEPSC Amplitude (Sham Control) | Not applicable | EC50: 2.512 µM (Lamina I), 0.631 µM (Lamina II) | Rat Spinal Cord Slices | Electrophysiology |
Experimental Protocols
NanoBRET Ligand Binding Assay
This assay is employed to measure the effect of this compound on the binding affinity of fluorescently labeled agonists and antagonists to the A1 receptor in living cells.[2][3]
Objective: To quantify the positive allosteric modulation of this compound on orthosteric ligand binding to human and rat A1 receptors.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with plasmids encoding for the N-terminally Nano-luciferase (Nluc)-tagged human or rat A1 receptor.
-
Cell Plating: Transfected cells are seeded into 96-well white microplates.
-
Ligand Preparation: Prepare serial dilutions of the fluorescent A1 receptor ligand (agonist or antagonist) and the orthosteric non-fluorescent ligands. This compound is also prepared at various concentrations.
-
Assay Procedure:
-
Add this compound or vehicle to the cells and incubate.
-
Add the fluorescent ligand to all wells. For competition binding experiments, also add varying concentrations of the non-fluorescent orthosteric ligand.
-
Incubate to allow binding to reach equilibrium.
-
Add the NanoBRET substrate (e.g., furimazine).
-
-
Data Acquisition: Measure the luminescence at two wavelengths: one corresponding to the Nluc donor emission and the other to the fluorescent acceptor emission.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. Data are then analyzed using non-linear regression to determine pKD (negative logarithm of the dissociation constant) and Bmax values. The effect of this compound is quantified by the fold-shift in the pKD of the orthosteric ligand.
Electrophysiology Assay for AMPA Receptor-Mediated Currents
This technique is used to assess the functional consequences of A1 receptor modulation by this compound on synaptic transmission, specifically on AMPA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs).
Objective: To determine the inhibitory effect of this compound on synaptic transmission in a rat model of neuropathic pain.
Methodology:
-
Animal Model: Utilize a rat model of neuropathic pain (e.g., partial nerve ligation). Sham-operated animals serve as controls.
-
Slice Preparation: Prepare transverse spinal cord slices from the lumbar region of the rats.
-
Whole-Cell Patch-Clamp Recording:
-
Obtain whole-cell patch-clamp recordings from neurons in Lamina I and Lamina II of the spinal dorsal horn.
-
Record AMPA receptor-mediated eEPSCs by stimulating primary afferent fibers.
-
-
Drug Application: Perfuse the slices with this compound at various concentrations.
-
Data Acquisition and Analysis: Measure the amplitude of the eEPSCs before and after the application of this compound. Calculate the percentage of inhibition of the eEPSC amplitude to determine the concentration-response relationship and the EC50 value.
Visualizations
Adenosine A1 Receptor Signaling Pathway
The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi/o. This compound, as a positive allosteric modulator, enhances the signaling cascade initiated by the binding of an orthosteric agonist like adenosine.
References
- 1. researchgate.net [researchgate.net]
- 2. Probe dependence of allosteric enhancers on the binding affinity of adenosine A1 -receptor agonists at rat and human A1 -receptors measured using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe dependence of allosteric enhancers on the binding affinity of adenosine A1‐receptor agonists at rat and human A1‐receptors measured using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of VCP171: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of VCP171, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). By presenting detailed experimental protocols, expected quantitative outcomes, and a direct comparison with an alternative A1R PAM, PD 81,723, this document serves as a practical resource for researchers investigating novel therapeutics for conditions such as neuropathic pain.
Introduction to this compound and its Putative Mechanism of Action
This compound is a novel small molecule that has demonstrated potential in preclinical models of neuropathic pain. It is classified as a positive allosteric modulator of the adenosine A1 receptor.[1][2][3] A1R, a G-protein coupled receptor (GPCR), is known to play a crucial role in regulating neuronal excitability. The binding of endogenous adenosine to A1R activates inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4][5][6] This signaling cascade ultimately results in the modulation of ion channel activity and a reduction in neuronal firing, contributing to its analgesic effects.
As a PAM, this compound is hypothesized to bind to a site on the A1R distinct from the adenosine binding site. This allosteric binding is thought to enhance the affinity and/or efficacy of endogenous adenosine, thereby potentiating the natural inhibitory signaling of the A1R pathway. This guide outlines a series of control experiments designed to rigorously validate this proposed mechanism.
Comparative Compound: PD 81,723
To provide a robust validation of this compound's mechanism, its effects will be compared with PD 81,723, another well-characterized A1R allosteric potentiator.[2][3] PD 81,723 has been shown to enhance agonist binding to the A1R and potentiate its function.[7][8][9] By comparing the experimental outcomes of this compound with this established compound, researchers can gain greater confidence in the specificity and nature of this compound's modulatory activity.
Experimental Validation Strategy
A multi-faceted approach is essential to thoroughly validate the mechanism of action of this compound. This involves a combination of electrophysiological, biochemical, and molecular assays to probe the effects of this compound at different levels of the proposed signaling cascade. The following sections detail the protocols for key experiments.
Electrophysiology: Whole-Cell Patch Clamp Recording
Objective: To determine the effect of this compound on neuronal excitability and synaptic transmission in a model of neuropathic pain.
Experimental System: Dorsal root ganglion (DRG) neurons isolated from a rat model of neuropathic pain (e.g., chronic constriction injury).
Methodology:
-
DRG Neuron Isolation and Culture:
-
Isolate DRGs from adult male Sprague-Dawley rats subjected to a chronic constriction injury model of neuropathic pain.
-
Digest the ganglia in an enzyme solution containing collagenase (1 mg/mL) and trypsin (0.2 mg/mL) in DMEM/F12 medium.
-
Mechanically dissociate the neurons and plate them on poly-L-lysine coated coverslips.
-
Culture the neurons in a humidified incubator at 37°C and 5% CO2.
-
-
Whole-Cell Patch Clamp Recording:
-
Place a coverslip with adherent DRG neurons into a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with an internal solution containing (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 Na2-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with KOH.
-
Establish a whole-cell patch clamp configuration on a selected neuron.
-
Record baseline excitatory postsynaptic currents (eEPSCs) by stimulating afferent fibers.
-
Perfuse the chamber with this compound (10 µM), PD 81,723 (10 µM), or vehicle control (0.1% DMSO) and record eEPSCs.
-
As a negative control, co-administer the A1R antagonist DPCPX (1 µM) with this compound to confirm the A1R-dependence of the observed effects.
-
Biochemical Assay: cAMP Measurement
Objective: To directly measure the effect of this compound on the intracellular concentration of cAMP, a key second messenger in the A1R signaling pathway.
Experimental System: Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor (CHO-A1).
Methodology:
-
Cell Culture and Plating:
-
Culture CHO-A1 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Seed the cells into a 384-well white microplate at a density of 1500 cells per well and incubate overnight.
-
-
cAMP Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Prepare a 10-point dose-response curve of this compound, PD 81,723, and adenosine (positive control) in assay buffer (PBS with 1 mM IBMX to inhibit phosphodiesterase).
-
Add the compounds to the cells.
-
To measure the inhibitory effect on adenylyl cyclase, stimulate the cells with forskolin (an adenylyl cyclase activator) at its EC80 concentration.
-
Incubate for 1 hour at room temperature.
-
Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP cryptate antibody.
-
Incubate for 1 hour at room temperature.
-
Measure the time-resolved fluorescence at 620 nm and 665 nm using an HTRF-compatible plate reader.
-
Calculate the 665/620 ratio and determine the cAMP concentration from a standard curve.
-
Molecular Assay: Radioligand Binding
Objective: To determine if this compound enhances the binding of an A1R agonist to the receptor, a hallmark of a positive allosteric modulator.
Experimental System: Membranes from CHO-A1 cells.
Methodology:
-
Membrane Preparation:
-
Harvest CHO-A1 cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
-
Radioligand Binding Assay:
-
In a 96-well plate, add the cell membranes (10-20 µg of protein per well).
-
Add increasing concentrations of the A1R agonist [3H]CCPA in the presence or absence of a fixed concentration of this compound (10 µM) or PD 81,723 (10 µM).
-
To determine non-specific binding, add a high concentration of an unlabeled A1R antagonist (e.g., 10 µM DPCPX).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvest the membranes onto glass fiber filters using a cell harvester and wash with ice-cold buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of [3H]CCPA in the presence and absence of the allosteric modulators.
-
Expected Quantitative Data Summary
The following tables summarize the expected outcomes from the described experiments, providing a clear comparison between this compound and the alternative compound, PD 81,723.
Table 1: Electrophysiological Effects on DRG Neurons
| Treatment Group | Change in eEPSC Amplitude (%) | Reversal by DPCPX |
| Vehicle Control | No significant change | N/A |
| This compound (10 µM) | ~30-40% decrease | Yes |
| PD 81,723 (10 µM) | ~25-35% decrease | Yes |
| This compound + DPCPX | No significant change | N/A |
Table 2: Effect on Forskolin-Stimulated cAMP Levels in CHO-A1 Cells
| Compound | EC50 for cAMP Inhibition |
| Adenosine (Positive Control) | ~10 nM |
| This compound (in the presence of EC20 Adenosine) | ~1 µM |
| PD 81,723 (in the presence of EC20 Adenosine) | ~2 µM |
Table 3: Effect on [3H]CCPA Binding to A1R Membranes
| Compound | Fold-shift in [3H]CCPA Affinity (Kd) |
| Vehicle Control | 1.0 |
| This compound (10 µM) | ~2.5-fold decrease |
| PD 81,723 (10 µM) | ~2.0-fold decrease |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's mechanism of action.
Caption: Proposed signaling pathway for this compound at the adenosine A1 receptor.
Conclusion
The experimental framework detailed in this guide provides a robust strategy for validating the mechanism of action of this compound as a positive allosteric modulator of the adenosine A1 receptor. By employing a combination of electrophysiological, biochemical, and molecular assays, and by comparing its effects to a known A1R PAM, researchers can generate the comprehensive data package necessary to support its continued development as a potential therapeutic for neuropathic pain. The provided protocols and expected outcomes serve as a valuable resource for designing and interpreting these critical validation studies.
References
- 1. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Specificity of Downstream Signaling for A1 and A2AR Does Not Depend on the C-Terminus, Despite the Importance of This Domain in Downstream Signaling Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 8. Pain Research [hayar.net]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
Reproducibility and Comparative Analysis of VCP171 Findings in Neuropathic Pain
A Comparison Guide for Researchers
This guide provides a comprehensive analysis of the published findings for VCP171, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), and evaluates its performance against alternative therapeutic strategies for neuropathic pain. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of A1R modulation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and a comparator molecule, MIPS521. These data are extracted from foundational publications and subsequent validation studies.
Table 1: Effect of this compound on Evoked Excitatory Postsynaptic Currents (eEPSCs) in Spinal Cord Lamina II Neurons
| Condition | Drug Concentration | % Inhibition of eEPSC Amplitude (mean ± SEM) | Reference |
| Sham Control | 10 µM this compound | 13 ± 2% | [Imlach et al., 2015] |
| Nerve-Injured | 10 µM this compound | 24 ± 4% | [Imlach et al., 2015] |
Table 2: Comparative Efficacy of A1R Positive Allosteric Modulators
| Compound | Assay | EC50 (nM) | Fold Potentiation of Adenosine | Reference |
| This compound | cAMP Inhibition | 180 | ~5 | [Dror et al., 2019] |
| MIPS521 | cAMP Inhibition | 32 | ~15 | [Dror et al., 2019] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the this compound literature.
Spinal Cord Slice Preparation and Electrophysiology
This protocol is based on the methods described by Imlach et al. (2015) for obtaining whole-cell patch-clamp recordings from dorsal horn neurons in adult rat spinal cord slices.
-
Animal Model: Male Sprague-Dawley rats are used. Neuropathic pain is induced via partial nerve ligation of the sciatic nerve.
-
Anesthesia and Perfusion: Rats are deeply anesthetized with isoflurane and transcardially perfused with ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 1 MgCl2, and 2 CaCl2.
-
Spinal Cord Dissection: The lumbar spinal cord is rapidly dissected and placed in ice-cold, oxygenated aCSF.
-
Slicing: Transverse slices (300-400 µm) of the lumbar spinal cord are prepared using a vibrating microtome in ice-cold aCSF.
-
Incubation: Slices are allowed to recover in oxygenated aCSF at 34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
-
Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at room temperature. Whole-cell patch-clamp recordings are obtained from lamina I and II neurons of the dorsal horn.
-
Stimulation and Recording: A stimulating electrode is placed in the dorsal root entry zone to evoke synaptic currents. Evoked excitatory postsynaptic currents (eEPSCs) are recorded in voltage-clamp mode.
-
Drug Application: this compound and other compounds are bath-applied at known concentrations.
Visualizations
Adenosine A1 Receptor Signaling Pathway
Caption: this compound enhances adenosine's effect on the A1R.
Experimental Workflow for this compound Electrophysiology
Caption: Workflow for assessing this compound's effect on synaptic transmission.
Comparison with Alternatives
While this compound shows promise as a selective modulator of A1R for neuropathic pain, it is important to consider its performance in the context of other therapeutic strategies.
Other Adenosine A1 Receptor PAMs
-
MIPS521: As shown in Table 2, MIPS521 demonstrates higher potency and greater potentiation of adenosine signaling compared to this compound in in-vitro assays.[1] This suggests that MIPS521 may have a wider therapeutic window.
-
T62 and TRR469: These are other A1R PAMs that have shown efficacy in preclinical models of inflammatory and neuropathic pain.[2] Direct comparative studies with this compound are limited.
Current First-Line Treatments for Neuropathic Pain
-
Anticonvulsants (e.g., Gabapentin, Pregabalin): These drugs are widely used but can have significant central nervous system side effects, such as dizziness and somnolence.
-
Tricyclic Antidepressants (e.g., Amitriptyline): Effective for neuropathic pain but also associated with a range of side effects, including dry mouth, constipation, and cardiac effects.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine): Another class of antidepressants with proven efficacy in neuropathic pain, but can cause nausea, insomnia, and other side effects.
The primary advantage of A1R PAMs like this compound is their potential for a more targeted and safer side-effect profile by selectively enhancing the effects of endogenous adenosine at the site of injury and inflammation, rather than causing widespread receptor activation.
Conclusion
The findings for this compound demonstrate its potential as a therapeutic agent for neuropathic pain by selectively modulating adenosine A1 receptor activity. While direct reproducibility studies are not yet published, comparative data with newer A1R PAMs like MIPS521 provide a benchmark for its efficacy. The detailed experimental protocols and visualizations provided in this guide offer a framework for researchers to conduct further validation and comparative studies. Future research should focus on direct, head-to-head comparisons of this compound with both other A1R PAMs and standard-of-care treatments to fully elucidate its therapeutic potential.
References
VCP171 in the Landscape of Adenosine A1 Receptor Allosteric Modulators: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a head-to-head comparison of VCP171 with other promising positive allosteric modulators (PAMs) of the adenosine A1 receptor (A1R). This document synthesizes available experimental data to objectively evaluate their performance and potential as therapeutic agents.
The adenosine A1 receptor, a G-protein coupled receptor, is a key target for therapeutic intervention in a range of conditions, including neuropathic pain, ischemia-reperfusion injury, and cardiovascular diseases.[1][2][3][4] Direct activation of A1R by orthosteric agonists has been hampered by on-target side effects such as bradycardia and sedation.[1][2][5] Allosteric modulators offer a promising alternative by fine-tuning the receptor's response to the endogenous agonist adenosine, potentially leading to enhanced therapeutic efficacy with a wider therapeutic window.[1][2][6][7] This guide focuses on this compound and its standing among other notable A1R PAMs.
Comparative Efficacy and Potency
This compound has demonstrated efficacy in preclinical models of neuropathic pain by reducing excitatory synaptic transmission.[1][8][9][10][11][12] To contextualize its performance, the following table summarizes key quantitative data for this compound and other well-characterized A1R PAMs.
| Compound | Assay Type | Parameter | Value | Species | Reference |
| This compound | Electrophysiology (eEPSC inhibition in spinal cord lamina I neurons) | EC50 (neuropathic pain model) | 1.995 µM | Rat | [13] |
| Electrophysiology (eEPSC inhibition in spinal cord lamina II neurons) | EC50 (neuropathic pain model) | 0.251 µM | Rat | [13] | |
| Radioligand Binding (cooperativity with NECA) | pKB | 5.65 | - | [9][10] | |
| Radioligand Binding (cooperativity with NECA) | Cooperativity (α) | 0.68 | - | [9][10] | |
| MIPS521 | cAMP Assay (potentiation of adenosine) | pEC50 increase | - | - | [5] |
| In vivo analgesia (neuropathic pain model) | Effective Dose | 10 µg (intrathecal) | Rat | [14] | |
| TRR469 | Radioligand Binding (increase in adenosine affinity) | Fold Increase | 33 | - | [1] |
| Radioligand Binding | Cooperativity (α) | 26.3 | - | [1] | |
| T62 | Radioligand Binding | Cooperativity (α) | 2.5 | - | [1] |
| PD 81,723 | Radioligand Binding | Cooperativity (α) | 1.9 | - | [1] |
Signaling Pathways and Mechanism of Action
The adenosine A1 receptor primarily couples to inhibitory G-proteins (Gαi/o). Upon activation, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, A1R activation can modulate ion channel activity, such as activating G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting N-type calcium channels. Positive allosteric modulators like this compound bind to a site topographically distinct from the orthosteric adenosine binding pocket.[3][7] This allosteric binding enhances the affinity and/or efficacy of endogenous adenosine, thereby potentiating its natural signaling effects.[6][12]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to characterize A1R allosteric modulators.
Radioligand Binding Assay for Allosteric Cooperativity
This assay quantifies the ability of an allosteric modulator to enhance the binding of a radiolabeled orthosteric agonist to the A1 receptor.
Objective: To determine the cooperativity factor (α) of a test compound.
Materials:
-
Cell membranes expressing the human adenosine A1 receptor.
-
Radiolabeled A1R agonist (e.g., [³H]NECA).
-
Test compound (e.g., this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled agonist in the presence of varying concentrations of the test compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the cooperativity factor (α), which represents the fold-change in agonist affinity in the presence of the allosteric modulator.
Electrophysiology Assay for Synaptic Transmission
This technique is used to measure the effect of A1R modulators on synaptic currents, providing a functional readout of their activity in a physiologically relevant context.
Objective: To assess the inhibitory effect of a test compound on excitatory postsynaptic currents (eEPSCs).
Materials:
-
Spinal cord slices from a relevant animal model (e.g., neuropathic pain model).
-
Artificial cerebrospinal fluid (aCSF).
-
Patch-clamp recording setup (amplifier, micromanipulators, microscope).
-
Glass micropipettes for recording and stimulation.
-
Test compound (e.g., this compound).
Procedure:
-
Prepare acute spinal cord slices from the animal model.
-
Place a slice in the recording chamber and perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron in the target lamina (e.g., lamina I or II).
-
Evoke eEPSCs by electrical stimulation of primary afferent fibers.
-
Record baseline eEPSC amplitudes.
-
Bath-apply the test compound at a specific concentration.
-
Continue to record eEPSCs in the presence of the compound.
-
Wash out the compound to observe any reversal of the effect.
-
Analyze the data by comparing the eEPSC amplitudes before, during, and after drug application to determine the percentage of inhibition and the EC50.
Conclusion
This compound is a potent positive allosteric modulator of the adenosine A1 receptor with demonstrated efficacy in preclinical pain models.[8][9][10][11][12] When compared to other A1R PAMs, such as TRR469, this compound exhibits a different profile of allosteric modulation, suggesting that subtle differences in binding and cooperativity can translate into distinct pharmacological effects. While direct comparative studies with a wider range of modulators are still needed for a complete picture, the available data highlights this compound as a valuable research tool and a potential lead compound for the development of novel therapeutics targeting the adenosine A1 receptor. The detailed experimental protocols provided herein should facilitate further investigation and comparison of this compound and other A1R allosteric modulators.
References
- 1. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 7. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. VCP 171 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. VPC171 | 1018830-99-3 | Adenosine Receptor | MOLNOVA [molnova.com]
- 12. Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sapphire North America [sapphire-usa.com]
- 14. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
